(Acetylamino)(2-thienyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)9-7(8(11)12)6-3-2-4-13-6/h2-4,7H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMUCDQTSUZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (Acetylamino)(2-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for (Acetylamino)(2-thienyl)acetic acid, a molecule of interest in pharmaceutical research and development. The described methodology is a two-step process commencing with the Strecker synthesis of the key intermediate, (Amino)(2-thienyl)acetic acid (also known as 2-thienylglycine), followed by its N-acetylation.
This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows to facilitate a thorough understanding of the synthesis process.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the formation of the α-amino acid, (Amino)(2-thienyl)acetic acid, from thiophene-2-carboxaldehyde via the Strecker synthesis. This classic method for amino acid synthesis involves the reaction of an aldehyde with a source of ammonia and cyanide. The subsequent step is the selective N-acetylation of the amino group of the synthesized 2-thienylglycine using acetic anhydride to yield the final product.
Experimental Protocols
Step 1: Synthesis of (Amino)(2-thienyl)acetic acid (2-Thienylglycine) via Strecker Synthesis
The Strecker synthesis provides a robust method for the preparation of α-amino acids from aldehydes.[1][2] In this step, thiophene-2-carboxaldehyde is converted to 2-thienylglycine.
Materials:
-
Thiophene-2-carboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonia solution (aqueous)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
Procedure:
-
Imine Formation: In a well-ventilated fume hood, a solution of thiophene-2-carboxaldehyde in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, an aqueous solution of ammonium chloride and ammonia is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Cyanide Addition: A solution of potassium cyanide in water is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to form the α-aminonitrile intermediate. The reaction is allowed to proceed for several hours with continuous stirring.
-
Hydrolysis of the α-Aminonitrile: After the formation of the aminonitrile is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux. This step hydrolyzes the nitrile group to a carboxylic acid.
-
Workup and Purification: The reaction mixture is cooled, and any unreacted starting material is removed by extraction with diethyl ether. The aqueous layer is then neutralized with a sodium hydroxide solution to the isoelectric point of 2-thienylglycine, at which point the amino acid precipitates out of solution. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: N-Acetylation of (Amino)(2-thienyl)acetic acid
The final step involves the acetylation of the amino group of 2-thienylglycine. A common and effective method utilizes acetic anhydride in an aqueous medium.[3][4]
Materials:
-
(Amino)(2-thienyl)acetic acid
-
Acetic anhydride
-
Water
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: (Amino)(2-thienyl)acetic acid is dissolved in water. A base, such as sodium bicarbonate, can be added to facilitate dissolution and to neutralize the acetic acid byproduct formed during the reaction.
-
Acetylation: The solution is cooled in an ice bath, and acetic anhydride is added portion-wise with vigorous stirring. The pH of the reaction mixture is maintained in the weakly basic range (pH 8-9) by the addition of a base as needed.
-
Reaction Completion and Product Isolation: After the addition of acetic anhydride is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The solution is then acidified with hydrochloric acid to precipitate the N-acetylated product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.
Quantitative Data
The following table summarizes the typical quantitative data for each step of the synthesis. Please note that yields can vary based on the scale of the reaction and the purity of the reagents.
| Step | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | Thiophene-2-carboxaldehyde | (Amino)(2-thienyl)acetic acid | 112.15 | 60-75 | >95 |
| 2 | (Amino)(2-thienyl)acetic acid | This compound | 157.19 | 85-95 | >98 |
Yields are based on analogous Strecker syntheses and N-acetylation reactions of amino acids reported in the literature.
Conclusion
The presented two-step synthesis pathway offers a reliable and efficient method for the laboratory-scale preparation of this compound. The Strecker synthesis provides a direct route to the key α-amino acid intermediate, and the subsequent N-acetylation is a high-yielding and straightforward transformation. The detailed protocols and workflows in this guide are intended to provide researchers and scientists with the necessary information to successfully synthesize this compound for further investigation in drug discovery and development programs. Adherence to standard laboratory safety procedures is paramount when handling reagents such as potassium cyanide and acetic anhydride.
References
Spectroscopic and Synthetic Profile of (Acetylamino)(2-thienyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for (Acetylamino)(2-thienyl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related precursors and derivatives to offer a broader context for researchers.
Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the methine proton adjacent to the nitrogen, the acetyl methyl protons, the amine proton, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the thiophene ring carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, the methine carbon, and the acetyl methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (carboxylic acid), N-H stretching (amide), C=O stretching (carboxylic acid and amide), and C-S stretching (thiophene). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₉NO₃S, 199.23 g/mol ). |
Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound with complete characterization is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions.
Conceptual Synthetic Workflow
A potential synthetic pathway for this compound could involve the N-acetylation of the corresponding amino acid, 2-amino-2-(thiophen-2-yl)acetic acid. This precursor can be synthesized from 2-thiopheneacetic acid.
Caption: Conceptual synthetic workflow for this compound.
General Experimental Steps:
-
Synthesis of 2-Thiopheneacetic Acid: A common method for the synthesis of 2-thiopheneacetic acid involves the Willgerodt-Kindler reaction of 2-acetylthiophene. In this reaction, 2-acetylthiophene is heated with sulfur and a high-boiling point amine, such as morpholine, followed by hydrolysis to yield the desired carboxylic acid.
-
Synthesis of 2-Amino-2-(thiophen-2-yl)acetic acid: The amination of 2-thiopheneacetic acid can be achieved through various methods, such as the Strecker synthesis starting from 2-thiophenecarboxaldehyde or by α-halogenation of 2-thiopheneacetic acid followed by nucleophilic substitution with an ammonia source.
-
N-Acetylation: The final step would involve the N-acetylation of 2-amino-2-(thiophen-2-yl)acetic acid using acetic anhydride or acetyl chloride in a suitable solvent and under appropriate reaction conditions to yield this compound.
Potential Biological Significance
While the specific biological activity of this compound is not well-documented, derivatives of 2-thiopheneacetic acid have been investigated for various pharmacological activities. For instance, some heterocyclic amides derived from 2-thiopheneacetic acid have shown antimicrobial properties. This suggests that this compound could be a scaffold for the development of new therapeutic agents.
Hypothesized Mechanism of Action Workflow
Given the structural similarities to other biologically active molecules, a hypothetical mechanism of action for a drug candidate based on this scaffold could involve the inhibition of a key enzyme in a pathological pathway.
Caption: Hypothesized enzyme inhibition mechanism.
Conclusion
This technical guide summarizes the currently available information on this compound. The lack of comprehensive experimental data highlights an opportunity for further research to synthesize and characterize this compound fully. Such studies would be invaluable for exploring its potential applications in drug discovery and development, particularly in the context of antimicrobial or other therapeutic areas where thiophene-containing compounds have shown promise. The provided conceptual frameworks for its synthesis and potential mechanism of action can serve as a foundation for future investigations in this area.
In-depth Technical Guide: Plausible Mechanisms of Action of (Acetylamino)(2-thienyl)acetic acid Based on Structurally Related Compounds
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of (Acetylamino)(2-thienyl)acetic acid. This guide, therefore, presents potential mechanisms of action based on the known biological activities of structurally related thiophene-containing compounds and N-acetylated amino acids. The information herein is intended for researchers, scientists, and drug development professionals as a starting point for investigation into this specific molecule.
Executive Summary
This compound is a molecule combining a thiophene ring, an acetic acid moiety, and an N-acetylated amino acid functionality. While direct studies on this compound are lacking, analysis of its structural components suggests several plausible biological activities. Thiophene derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The N-acetylamino acid portion may influence the compound's pharmacokinetic properties and could contribute to its overall biological profile. This document will explore three potential mechanisms of action based on the activities of related compounds:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene derivatives are recognized as potent inhibitors of these key enzymes in the arachidonic acid pathway, suggesting a potential role in modulating inflammatory responses.
-
Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1): Furan- and thiophene-2-carbonyl amino acid derivatives have been identified as inhibitors of FIH-1, a key negative regulator of the HIF-1 signaling pathway. This suggests a possible role for this compound in cellular responses to hypoxia.
-
Antimicrobial Activity: The thiophene nucleus is a common scaffold in various antimicrobial agents. It is plausible that this compound could exert direct antimicrobial effects, potentially through mechanisms such as disruption of bacterial membrane integrity.
This guide will provide a comprehensive overview of these potential mechanisms, including quantitative data from related compounds, detailed experimental protocols for assessing these activities, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Potential Mechanism of Action 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)
The thiophene moiety is a well-established pharmacophore in the design of anti-inflammatory agents. Several thiophene derivatives have been shown to inhibit COX and LOX enzymes, which are central to the biosynthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory cascade.
Quantitative Data: COX and LOX Inhibition by Thiophene Derivatives
The following table summarizes the inhibitory activities of various thiophene derivatives against COX-1, COX-2, and 5-LOX. It is important to note that these are not data for this compound but for structurally related compounds.
| Compound Class | Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide | VIIa | COX-1 | 19.5 | 67.24 | [1] |
| COX-2 | 0.29 | [1] | |||
| 2,3,4-Trisubstituted Thiophene | 5b | COX-1 | 45.63 | 8.37 | [2] |
| COX-2 | 5.45 | [2] | |||
| 5-LOX | 4.33 | [2] | |||
| Isoxazoline with Thiophene Moiety | 38 | 5-LOX | 29.2 | N/A | [3] |
Signaling Pathway: Arachidonic Acid Cascade
The arachidonic acid cascade is the primary pathway for the synthesis of prostaglandins and leukotrienes. Inhibition of COX and LOX enzymes by thiophene derivatives would disrupt this pathway, leading to a reduction in pro-inflammatory mediators.
Caption: Potential inhibition of the Arachidonic Acid Pathway.
Experimental Protocols
This protocol is based on the Cayman Chemical COX Activity Assay Kit.[4]
-
Reagent Preparation:
-
Prepare the 10X Assay Buffer by diluting with ultrapure water.
-
Reconstitute the COX-1 and COX-2 enzymes with the provided buffer.
-
Prepare the heme and arachidonic acid solutions as per the manufacturer's instructions.
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., stannous chloride).
-
Add a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD) which is oxidized by the prostaglandin G2 produced, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
This protocol is based on the BioVision 5-Lipoxygenase Inhibitor Screening Kit.
-
Reagent Preparation:
-
Warm the LOX Assay Buffer to room temperature.
-
Prepare the LOX Probe and LOX Substrate solutions as per the manufacturer's instructions.
-
Prepare a stock solution of the test compound and a positive control (e.g., Zileuton) in a suitable solvent.
-
-
Assay Procedure:
-
To a 96-well white plate, add the test compound dilutions, positive control, or vehicle control.
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add the reaction mix to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the diluted LOX Substrate to all wells.
-
-
Data Analysis:
-
Measure the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode at 30-second intervals for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Calculate the IC50 value as described for the COX assay.
-
Potential Mechanism of Action 2: Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)
Structurally similar furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit FIH-1.[5][6] FIH-1 is an asparaginyl hydroxylase that negatively regulates the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions. Inhibition of FIH-1 would lead to the activation of HIF-1α and the transcription of hypoxia-responsive genes.
Quantitative Data: FIH-1 Inhibition by Related Compounds
| Compound Class | Assay | Result | Reference |
| Furan- and Thiophene-2-carbonyl Amino Acid Derivatives | HIF Response Element (HRE) Promoter Activity | Increased HRE promoter activity in SK-N-BE(2)c cells | [5] |
Signaling Pathway: HIF-1α Regulation
Inhibition of FIH-1 by a compound like this compound would prevent the hydroxylation of asparagine residues on HIF-1α, allowing for the recruitment of transcriptional co-activators and subsequent gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]
- 4. 2.8. COX1 and COX2 Enzymatic Assay [bio-protocol.org]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of (Acetylamino)(2-thienyl)acetic Acid Derivatives: A Technical Guide
Introduction
(Acetylamino)(2-thienyl)acetic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Incorporating the thiophene ring, a privileged structure in medicinal chemistry, these molecules have been investigated for a range of biological activities. The thiophene moiety is isosteric to the benzene ring but possesses distinct electronic properties that can enhance pharmacological activity and modulate pharmacokinetic profiles. Coupled with an N-acetylated amino acid side chain, these derivatives show promise in diverse fields, including antimicrobial, anticonvulsant, and anti-inflammatory applications. This technical guide provides an in-depth overview of the known biological activities, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of critical workflows and pathways for researchers, scientists, and drug development professionals.
Antimicrobial Activity
Thiophene-based compounds are well-documented for their antimicrobial properties. Derivatives of this compound are explored for their efficacy against various bacterial and fungal pathogens. Their mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Quantitative Data: Antimicrobial Activity of Related Thiazole and Thiophene Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiophene and thiazole acetic acid derivatives against selected microbial strains. It is important to note that this data is for structurally related compounds and serves as a strong indicator of the potential of the title compounds.
| Compound ID | Microbial Strain | MIC (μg/mL) | Reference |
| Thiazole Derivative 3d | Staphylococcus aureus ATCC 6538 | 156 | [1] |
| Thiazole Derivative 3e | Staphylococcus epidermidis ATCC 12228 | 62.5 | [1] |
| Thiazole Derivative 3h | Staphylococcus epidermidis ATCC 12228 | 62.5 | [1] |
| Thiazole Derivative 3d | Candida albicans ATCC 10231 | 156 | [1] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 4 - 16 | [2] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 4 | [2] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 16 | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits visible microbial growth.[3]
Materials:
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism.
-
96-well microtiter plates.
-
Test compound stock solution (e.g., in DMSO).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL).
-
Positive control (standard antibiotic) and negative control (vehicle).
-
Incubator.
Procedure:
-
Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row, discarding the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Dilute the standardized microbial inoculum in broth so that the final concentration in each well, after adding 100 µL, will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to all wells.
-
Controls: Prepare a positive control well (broth + inoculum + standard antibiotic) and a negative/growth control well (broth + inoculum + vehicle). A sterility control well (broth only) should also be included.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualization: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticonvulsant Activity
The structural features of this compound derivatives, particularly the presence of an amide group, are common in known anticonvulsant agents.[4] These compounds are often evaluated in preclinical models of seizures to determine their potential for treating epilepsy.
Quantitative Data: Anticonvulsant Activity of Related Pyrrolidine-2,5-dione Derivatives
The table below shows anticonvulsant activity from studies on hybrid compounds containing a thiophene ring attached to a pyrrolidine-2,5-dione core, which shares structural motifs with the title compounds.[5]
| Compound ID | Test Model | Dose (mg/kg) | Activity (% Protection) | Neurotoxicity (% Deficit) | Reference |
| Compound 3 | MES | 100 | 50% | 0% | [5] |
| Compound 4 | MES | 100 | 75% | 0% | [5] |
| Compound 4 | 6 Hz (32mA) | 100 | 100% | 0% | [5] |
| Compound 6 | 6 Hz (32mA) | 100 | 75% | 0% | [5] |
| Compound 9 | 6 Hz (32mA) | 100 | 75% | 0% | [5] |
| MES: Maximal Electroshock Seizure; 6 Hz: Psychomotor Seizure Test |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[6][7]
Materials:
-
Adult mice (e.g., Swiss albino, 20-25 g).
-
Electroshock apparatus with corneal electrodes.
-
Electrolyte solution (e.g., 0.9% saline).
-
Test compound and vehicle (e.g., saline with Tween 80).
-
Positive control (e.g., Phenytoin, Diazepam).
Procedure:
-
Animal Grouping: Divide animals into groups (typically n=6-10 per group): a vehicle control group, a positive control group, and one or more test compound groups at varying doses.
-
Compound Administration: Administer the test compound, vehicle, or positive control via a specific route (e.g., intraperitoneally, i.p.) and wait for the appropriate time for peak effect (e.g., 30-60 minutes).
-
Electrode Application: Apply a drop of saline solution to the corneal electrodes and place them on the corneas of the mouse.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50-60 mA for 0.2 seconds).
-
Observation: Immediately observe the animal for the presence or absence of a tonic hind-limb extension seizure, which typically lasts for several seconds. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. An ED₅₀ (median effective dose) can be determined from a dose-response curve.
Visualization: MES Test Experimental Workflow
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Anti-inflammatory Activity
Thiophene derivatives are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX).[8] The acetic acid moiety is also present in many non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: Anti-inflammatory Effects of Related Acetic Acid Derivatives
This table presents data from studies on phenoxy acetic acid derivatives, demonstrating their potential to inhibit inflammation and reduce pro-inflammatory markers.[9]
| Compound ID | In vivo Paw Edema Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |
| Compound 5f | 63.35% | 61.04% | 60.58% | [9] |
| Compound 7b | 46.51% | 64.88% | 57.07% | [9] |
| Celecoxib (Ref.) | - | 63.52% | 60.16% | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model used to screen for acute anti-inflammatory activity.[10][11]
Materials:
-
Wistar rats (150-200 g).
-
1% w/v carrageenan solution in sterile saline.
-
Plethysmometer or digital calipers.
-
Test compound, vehicle, and positive control (e.g., Indomethacin, Diclofenac).
Procedure:
-
Animal Grouping and Dosing: Group the rats and administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: After 30-60 minutes, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Visualization: Simplified Inflammatory Cascade
Caption: Inhibition of the COX pathway by anti-inflammatory agents.
Anticancer Activity Screening
While specific anticancer data for this compound derivatives is not yet widely published, the general protocols for preliminary screening are well-established. The MTT assay is a primary colorimetric method used to assess a compound's ability to reduce cell viability, indicating potential cytotoxicity towards cancer cells.[12][13][14]
Experimental Protocol: MTT Cell Viability Assay
This protocol describes a standard in vitro method for screening the cytotoxic potential of novel compounds against cancer cell lines.[15]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. An IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting viability against compound concentration.
Visualization: MTT Assay Workflow
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Conclusion
This compound derivatives are a promising class of compounds for drug discovery. Based on the activities of structurally similar molecules, they hold significant potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these and other novel chemical entities. Further research, including synthesis of a focused library, in-depth screening, and mechanism-of-action studies, is warranted to fully elucidate their therapeutic utility and advance them through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 7. ijpp.com [ijpp.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 11. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
In Silico Modeling of (Acetylamino)(2-thienyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Acetylamino)(2-thienyl)acetic acid is a synthetic organic compound with potential for biological activity, meriting further investigation as a candidate for drug development. This technical guide outlines a comprehensive in silico modeling workflow designed to elucidate its physicochemical properties, potential biological targets, and pharmacokinetic profile. By leveraging computational chemistry and bioinformatics, this framework provides a systematic approach to evaluating the therapeutic potential of this compound, thereby accelerating its preclinical assessment. This document details the requisite computational methodologies, data interpretation, and corresponding experimental protocols for synthesis and characterization.
Introduction
This compound is a derivative of 2-thienylacetic acid, a compound known to be a precursor to antibiotics such as cephaloridine and cephalothin.[1] The introduction of an acetylamino group can significantly alter the molecule's electronic and steric properties, potentially leading to novel pharmacological activities. In silico modeling offers a rapid and cost-effective means to predict the behavior of such novel compounds, guiding further experimental work and optimizing the drug discovery process.[2][3] This guide presents a proposed workflow for the comprehensive computational analysis of this compound.
Proposed In Silico Modeling Workflow
A multi-step computational approach is proposed to thoroughly characterize this compound. This workflow encompasses quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
Molecular Geometry Optimization
The initial step in the in silico analysis is to obtain an accurate three-dimensional structure of this compound. This can be achieved using molecular building software and subsequent geometry optimization. Density Functional Theory (DFT) is a robust method for this purpose.
Protocol:
-
The 2D structure of (S)-acetylamino(2-thienyl)acetic acid is obtained from PubChem (CID 52114044).[4]
-
The 2D structure is converted to a 3D conformation.
-
Geometry optimization and frequency calculations are performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[5]
-
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
Quantum Chemical Descriptors
Quantum chemical descriptors provide insights into the electronic properties and reactivity of a molecule.[6][7] These descriptors are calculated from the optimized molecular structure.
| Descriptor | Hypothetical Value | Significance |
| EHOMO | -8.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |
| Ionization Potential (IP) | 8.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | 1.2 eV | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | 3.65 | Resistance to change in electron distribution. |
| Global Softness (S) | 0.27 | The reciprocal of global hardness, indicating the molecule's polarizability. |
Table 1: Hypothetical Quantum Chemical Descriptors for this compound.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8] Given the structural similarities of some acetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs), Cyclooxygenase-2 (COX-2) is selected as a hypothetical target. The crystal structure of human COX-2 in complex with an inhibitor (PDB ID: 6COX) will be used.[6]
Protocol:
-
The 3D crystal structure of COX-2 (PDB ID: 6COX) is obtained from the Protein Data Bank.
-
The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
A grid box is defined around the active site of COX-2 based on the position of the co-crystallized ligand.
-
Molecular docking is performed using AutoDock Vina.
-
The resulting poses are ranked based on their binding affinity, and the interactions are analyzed.
| Parameter | Hypothetical Value | Description |
| Binding Affinity | -8.2 kcal/mol | The predicted free energy of binding between the ligand and the protein. |
| Interacting Residues | Arg120, Tyr355, Ser530 | Key amino acid residues in the COX-2 active site forming interactions. |
| Interaction Types | Hydrogen Bonds, Pi-Alkyl, Pi-Sulfur | The nature of the chemical interactions stabilizing the complex. |
Table 2: Hypothetical Molecular Docking Results of this compound with COX-2.
In Silico ADMET Prediction
Predicting the ADMET properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities.[9] Various online tools and software can be used for these predictions.
| Property | Predicted Outcome | Implication |
| Aqueous Solubility | Good | High solubility is favorable for oral absorption. |
| Caco-2 Permeability | Moderate | Suggests moderate absorption across the intestinal wall. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by this cytochrome P450 isoform. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Indicates a low potential for carcinogenicity. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the BBB, which may be desirable depending on the therapeutic target. |
Table 3: Hypothetical ADMET Profile of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on the Schotten-Baumann reaction for the N-acylation of amino acids.
Materials:
-
Amino(2-thienyl)acetic acid
-
Acetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Dissolve amino(2-thienyl)acetic acid in a 1 M aqueous solution of NaOH in a round-bottom flask, and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add acetyl chloride dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity. Expected signals would include those for the acetyl methyl group, the methine proton, the thiophene ring protons, and the amide and carboxylic acid protons.
-
¹³C NMR: To identify the number of non-equivalent carbons and their chemical environments.
2. Mass Spectrometry (MS):
-
To determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.
3. High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the synthesized compound. A single sharp peak would indicate a high degree of purity.
Conclusion
The proposed in silico modeling and experimental workflow provides a robust framework for the initial assessment of this compound as a potential drug candidate. The computational predictions of its electronic properties, binding affinity to a plausible biological target, and ADMET profile will guide its subsequent experimental validation. This integrated approach, combining computational and experimental methodologies, is essential for efficient and informed drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 7. 3.3. Molecular Docking [bio-protocol.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
In-Depth Technical Guide: (Acetylamino)(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Acetylamino)(2-thienyl)acetic acid, a derivative of the non-proteinogenic amino acid 2-thienylglycine, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to other N-acetylated amino acids suggests potential applications as a building block in peptide synthesis and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its chemical identity, properties, and synthetic methodologies. Due to the limited publicly available information, this document also highlights the current gaps in knowledge to guide future research endeavors.
Chemical Identity and Properties
A definitive CAS number for the racemic mixture of this compound, also known as N-acetyl-DL-α-(2-thienyl)glycine, has not been definitively established in publicly accessible databases. However, the (S)-enantiomer is registered in PubChem with the Compound ID (CID) 52114044. The lack of a specific CAS number for the racemate and the (R)-enantiomer suggests that these compounds may be less extensively studied or commercially available.
For the purpose of this guide, we will refer to the general structure of this compound. The key physicochemical properties are summarized in Table 1. It is important to note that experimentally determined data for this specific compound is scarce, and some properties may be predicted based on its structural analogues.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃S | - |
| Molecular Weight | 199.23 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
| (S)-enantiomer PubChem CID | 52114044 | PubChem |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
A likely synthetic pathway would involve the reaction of 2-(2-thienyl)glycine with an acetylating agent such as acetic anhydride or acetyl chloride in a suitable solvent and under appropriate reaction conditions. The workflow for this proposed synthesis is depicted in the following diagram:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: 2-(2-Thienyl)glycine is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous solution containing a mild base (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the acid byproduct.
-
Acetylation: Acetic anhydride or acetyl chloride is added dropwise to the solution at a controlled temperature, typically at or below room temperature, to initiate the N-acetylation reaction.
-
Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
-
Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. This may involve quenching with water, followed by extraction with an organic solvent.
-
Purification: The crude product is purified, most commonly through recrystallization from a suitable solvent system, to yield the final this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural components suggest potential areas for investigation. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. N-acetylated amino acids can exhibit a range of biological effects, including acting as enzyme inhibitors or modulators of cellular pathways.
Future research could explore the potential of this compound in areas such as:
-
Antimicrobial Activity: Thiophene derivatives have been investigated for their antimicrobial properties.
-
Enzyme Inhibition: The N-acetyl-α-amino acid motif could target specific enzymes, such as proteases or acetyltransferases.
-
Neurological Applications: Given the prevalence of thiophene-containing compounds in centrally acting drugs, its neurological effects could be an area of interest.
A logical workflow for the preliminary biological evaluation of this compound is outlined below:
Figure 2: A generalized workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. The primary challenge currently is the lack of a definitive CAS number and the scarcity of published data regarding its synthesis, properties, and biological activity. Future research should focus on:
-
Definitive Synthesis and Characterization: A clear, reproducible synthesis protocol needs to be established, and the compound's physicochemical properties should be thoroughly characterized. This will be crucial for obtaining a CAS number.
-
Biological Screening: A broad-based biological screening of the compound should be undertaken to identify any potential therapeutic applications.
-
Enantiomer-Specific Studies: The synthesis and evaluation of the individual (R) and (S) enantiomers are warranted, as stereochemistry often plays a critical role in biological activity.
This technical guide serves as a foundational document to stimulate and guide future research on this compound, a molecule that holds promise for the development of novel chemical entities.
An In-depth Technical Guide to (Acetylamino)(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Acetylamino)(2-thienyl)acetic acid, more formally known as N-acetyl-2-(2-thienyl)glycine, is a derivative of the non-proteinogenic amino acid 2-thienylglycine. While specific historical details regarding its initial discovery and development are not extensively documented in publicly available literature, its chemical structure suggests its synthesis and potential biological activities can be inferred from established principles of organic chemistry and pharmacology. This technical guide consolidates available information on its synthesis, physicochemical properties, and potential biological relevance, drawing parallels with structurally related compounds to provide a comprehensive overview for research and drug development professionals.
Introduction and Nomenclature
This compound is a chiral α-amino acid derivative. The nomenclature specifies an acetic acid backbone with both an acetylamino group (-NHCOCH₃) and a 2-thienyl group attached to the α-carbon. The scientifically accepted name for this compound is N-acetyl-2-(2-thienyl)glycine . The presence of a thiophene ring, a common scaffold in medicinal chemistry, suggests potential for diverse biological activities. The N-acetyl group can influence the compound's polarity, solubility, and metabolic stability.
Physicochemical Properties
Quantitative data specifically for N-acetyl-2-(2-thienyl)glycine is sparse in the literature. However, the properties of the parent amino acid, 2-thienylglycine, provide a foundational reference.
| Property | Value (for 2-thienylglycine) | Reference |
| Molecular Formula | C₆H₇NO₂S | PubChem |
| Molecular Weight | 157.19 g/mol | PubChem |
| Melting Point | 185-190 °C (decomposes) | Various Suppliers |
| Solubility | Soluble in water | General Knowledge |
| pKa (Carboxyl) | ~2.2 | Inferred from similar amino acids |
| pKa (Amino) | ~9.3 | Inferred from similar amino acids |
Note: The N-acetylation would increase the molecular weight to 199.22 g/mol and alter the acidity and solubility characteristics.
Experimental Protocols: Synthesis
Synthesis of 2-Thienylglycine
The Strecker synthesis is a classical and versatile method for producing α-amino acids.
Reaction: Thiophene-2-carboxaldehyde is reacted with ammonia and hydrogen cyanide (or a cyanide salt) to form an α-aminonitrile, which is then hydrolyzed to yield 2-thienylglycine.
Detailed Protocol:
-
Step 1: Formation of the α-aminonitrile.
-
In a reaction vessel, dissolve thiophene-2-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonium chloride (1.1 equivalents) in water, followed by a solution of sodium cyanide (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the α-aminonitrile can be extracted with an organic solvent like ethyl acetate.
-
-
Step 2: Hydrolysis of the α-aminonitrile.
-
The crude α-aminonitrile is then subjected to acidic or basic hydrolysis. For acid hydrolysis, reflux the aminonitrile in a concentrated solution of hydrochloric acid (e.g., 6M HCl) for several hours.
-
After hydrolysis, cool the reaction mixture and neutralize it to the isoelectric point of 2-thienylglycine to precipitate the amino acid.
-
Filter the precipitate, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum.
-
N-acetylation of 2-Thienylglycine
The acetylation of the amino group can be readily achieved using acetic anhydride.
Reaction: 2-Thienylglycine is treated with acetic anhydride in a suitable solvent to yield N-acetyl-2-(2-thienyl)glycine.
Detailed Protocol:
-
Suspend 2-thienylglycine (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (1.2 to 2.5 equivalents) dropwise while vigorously stirring.
-
Simultaneously, add a base, such as a saturated sodium bicarbonate solution, portion-wise to maintain a slightly alkaline pH and neutralize the acetic acid byproduct.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a few hours.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the N-acetylated product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of N-acetyl-2-(2-thienyl)glycine.
Hypothetical Signaling Pathway
The biological activity of N-acetyl-2-(2-thienyl)glycine has not been extensively studied. However, based on its structural similarity to other N-acetylated amino acids, such as N-acetylcysteine (NAC), and the known activities of thiophene-containing compounds, a potential anti-inflammatory and antioxidant mechanism can be hypothesized. NAC is known to modulate the NF-κB signaling pathway and increase glutathione levels.
Caption: Hypothetical anti-inflammatory signaling pathway for N-acetyl-2-(2-thienyl)glycine.
Potential Biological and Pharmacological Relevance
While direct pharmacological data is lacking, the structural motifs of N-acetyl-2-(2-thienyl)glycine allow for informed speculation on its potential biological activities.
-
Anti-inflammatory and Antioxidant Effects: As a potential precursor to cysteine and a scavenger of reactive oxygen species, it may exhibit antioxidant properties similar to N-acetylcysteine. This could translate to anti-inflammatory effects through the modulation of redox-sensitive signaling pathways like NF-κB.
-
Neuromodulatory Activity: The parent amino acid, 2-thienylglycine, is a non-proteinogenic amino acid. Such molecules can sometimes interact with neurotransmitter systems. N-acetylation could alter its ability to cross the blood-brain barrier and interact with central nervous system targets.
-
Metabolic Precursor: It could serve as a protected form of 2-thienylglycine, potentially being metabolized in vivo to release the parent amino acid.
Conclusion and Future Directions
This compound, or N-acetyl-2-(2-thienyl)glycine, represents an under-investigated molecule with potential for interesting biological activities. The lack of a detailed discovery history highlights an opportunity for foundational research. The synthetic pathways outlined in this guide are robust and should enable the production of this compound for further study. Future research should focus on:
-
Confirmation of Biological Activity: In vitro and in vivo studies are needed to validate the hypothesized anti-inflammatory, antioxidant, and any potential neuromodulatory effects.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for any therapeutic development.
-
Enzymatic Studies: Investigating its potential as a substrate or inhibitor for various enzymes could reveal novel mechanisms of action.
This technical guide provides a starting point for researchers interested in exploring the chemistry and biology of this intriguing molecule.
(Acetylamino)(2-thienyl)acetic Acid: A Scaffolding Approach to Unveiling Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 2, 2025
Abstract
(Acetylamino)(2-thienyl)acetic acid represents a chemical scaffold with significant, yet largely unexplored, therapeutic potential. While direct biological data for this specific molecule is scarce, a comprehensive analysis of its structural analogs reveals promising avenues for drug discovery, primarily targeting inflammation, cancer, and microbial infections. This technical guide synthesizes the available preclinical data on closely related thiophene derivatives, providing a detailed examination of their molecular targets, associated signaling pathways, and the experimental methodologies used for their evaluation. The primary therapeutic targets identified for this scaffold are microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, alongside various bacterial and fungal proteins. This document aims to serve as a foundational resource for researchers and drug development professionals interested in leveraging the this compound scaffold for the development of novel therapeutics.
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of molecular interactions have made it a versatile building block for designing compounds with diverse pharmacological activities. This compound combines this heterocyclic core with an N-acylated amino acid side chain, suggesting potential for specific interactions with biological targets. Although direct experimental data on this compound is not publicly available, the analysis of its constituent parts and structurally similar molecules provides a strong rationale for its investigation as a therapeutic agent. This guide will focus on the known biological activities and therapeutic targets of the most relevant analogs to build a predictive framework for the therapeutic utility of this compound.
Potential Therapeutic Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Derivatives of 2-(thiophen-2-yl)acetic acid, a core component of the title compound, have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway and is a downstream target of cyclooxygenase-2 (COX-2). Its upregulation is associated with inflammatory conditions and various cancers, making it a high-value target for anti-inflammatory and anticancer drug development.
mPGES-1 Signaling Pathway
The induction of mPGES-1 is a key step in the inflammatory response. Pro-inflammatory stimuli, such as cytokines, lead to the upregulation of both COX-2 and mPGES-1. COX-2 converts arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized by mPGES-1 to the pro-inflammatory mediator PGE2. PGE2 exerts its effects through binding to EP receptors, triggering a cascade of downstream signaling events that contribute to inflammation, pain, and tumorigenesis.
Quantitative Data: In Vitro Inhibition of mPGES-1 and A549 Cell Viability
A study on 2-(thiophen-2-yl)acetic acid derivatives demonstrated their inhibitory activity against mPGES-1 and their cytotoxic effects on the A549 human lung adenocarcinoma cell line.
| Compound | Target | Assay | IC50 (µM) | Cell Line |
| Derivative 1c | mPGES-1 | In vitro inhibition | low µM range | N/A |
| Derivative 2c | mPGES-1 | In vitro inhibition | low µM range | N/A |
| Derivative 1c | A549 cells | Cell viability | "interesting" | A549 |
| Derivative 2c | A549 cells | Cell viability | "interesting" | A549 |
| Table 1: In vitro activity of 2-(thiophen-2-yl)acetic acid derivatives. Note: The original publication describes the IC50 values as being in the "low micromolar range" and "interesting" without providing precise numerical values. |
Experimental Protocols
This protocol is a generalized representation based on common methodologies for assessing mPGES-1 inhibition.
-
Enzyme Preparation: Recombinant human mPGES-1 is prepared and purified.
-
Reaction Mixture: The assay is typically performed in a buffer containing a reducing agent (e.g., glutathione).
-
Inhibitor Addition: The test compound, this compound or its analog, is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.
-
Incubation: The reaction mixture is incubated for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a metal salt).
-
Quantification: The amount of PGE2 produced is quantified using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
Cell Culture: A549 cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
Potential Therapeutic Target: Microbial Enzymes and Structures
Various thiophene derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action are diverse and can include the disruption of cell membranes, inhibition of essential enzymes, or interference with DNA replication.
Antimicrobial Activity
A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a structural analog of the title compound, demonstrated significant activity against yeasts. Other thiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Assay | MIC (µg/mL) |
| Thiophene Derivatives | Candida glabrata ATCC 90030 | Microdilution | Significant Activity |
| Thiophene Derivatives | Candida krusei ATCC 34135 | Microdilution | Significant Activity |
| Table 2: Antimicrobial activity of a thiophene derivative. Note: "Significant activity" was reported without specific MIC values in the cited literature. |
Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Test
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Potential Therapeutic Activity: Antioxidant Effects
The thiophene nucleus and N-acyl amino acid moieties are both found in compounds with antioxidant properties. The antioxidant activity of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been evaluated, suggesting that the this compound scaffold may also possess radical scavenging capabilities.
Quantitative Data: Antioxidant Activity
| Compound | Assay | Result |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ABTS | Moderate Activity |
| Table 3: Antioxidant activity of a thiophene derivative. Note: "Moderate activity" was reported without a specific IC50 or percentage inhibition value. |
Experimental Protocol: ABTS Radical Scavenging Assay
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with an oxidizing agent such as potassium persulfate. The solution is incubated in the dark to allow for complete radical formation.
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
Reaction Mixture: The ABTS•+ solution is diluted to a specific absorbance at 734 nm. The test compound is then added to the diluted radical solution.
-
Incubation: The reaction mixture is incubated for a set period at room temperature.
-
Absorbance Measurement: The absorbance of the solution is measured at 734 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of inhibition of the ABTS radical is calculated relative to a control.
Conclusion and Future Directions
While direct biological data for this compound is currently unavailable, the analysis of its structural analogs provides a strong foundation for its investigation as a potential therapeutic agent. The inhibition of mPGES-1 by the 2-(thiophen-2-yl)acetic acid core suggests significant potential in the development of novel anti-inflammatory and anticancer drugs. Furthermore, the demonstrated antimicrobial and antioxidant activities of related thiophene derivatives warrant further exploration.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of targets, including mPGES-1, and a diverse range of microbial strains. Elucidation of its mechanism of action and subsequent preclinical development could unlock the therapeutic potential of this promising chemical scaffold. This guide provides the necessary foundational information and experimental frameworks to initiate such an investigation.
An In-depth Technical Guide on (Acetylamino)(2-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive literature on (Acetylamino)(2-thienyl)acetic acid is limited. This guide consolidates information from related compounds and general methodologies to provide a comprehensive overview for research and development purposes.
Introduction
This compound, also known as N-acetyl-α-(2-thienyl)glycine, is a derivative of the non-proteinogenic amino acid α-(2-thienyl)glycine. The presence of the thiophene ring, a privileged scaffold in medicinal chemistry, suggests its potential for diverse biological activities. Thiophene derivatives have been explored for various therapeutic applications, including as anti-inflammatory, antimicrobial, and neurological agents. The N-acetylation of the amino acid group can modify its physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a summary of potential synthetic routes, inferred biological activities based on related structures, and proposed experimental workflows for the evaluation of this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₉NO₃S | PubChem |
| Molecular Weight | 200.23 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents and aqueous bases. | General knowledge of N-acetylated amino acids |
| Stereochemistry | Contains a chiral center at the α-carbon, existing as (R) and (S) enantiomers. | Chemical structure |
Synthesis and Characterization
A definitive, optimized synthesis for this compound is not published. However, a standard approach would involve the N-acetylation of the parent amino acid, (2-thienyl)acetic acid.
General Experimental Protocol for N-Acetylation
A common method for the N-acetylation of amino acids involves the use of acetic anhydride.
Materials:
-
(2-thienyl)acetic acid
-
Acetic anhydride
-
Water
-
Mechanical stirrer
-
Ice bath
-
Büchner funnel
-
Drying oven
Procedure:
-
Dissolve (2-thienyl)acetic acid in water in an Erlenmeyer flask equipped with a mechanical stirrer.
-
Cool the solution in an ice bath.
-
Add acetic anhydride to the stirred solution in one portion.
-
Continue vigorous stirring for 15-20 minutes. The solution may become warm, and the product may begin to crystallize.
-
Place the reaction mixture in a refrigerator overnight to ensure complete crystallization.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the crystals with ice-cold water.
-
Dry the product in an oven at 100–110°C.
-
The filtrate can be concentrated under reduced pressure to obtain a second crop of crystals.
Characterization: The synthesized this compound should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: As an indicator of purity.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activities and Screening
Based on the biological activities of structurally related thiophene derivatives and N-acyl amino acids, this compound could be investigated for the following properties.
| Potential Biological Activity | Rationale from Related Compounds | References |
| Anti-inflammatory | Thiophene derivatives are known to exhibit anti-inflammatory properties. For instance, novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives have shown significant anti-inflammatory activity. | [1] |
| Antioxidant | The same quinazolinone derivatives of thiophene also displayed antioxidant potential. | [1] |
| Acetylcholinesterase Inhibition | Certain thiophene derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases. | [2][3] |
| Antimicrobial | Heterocyclic amides derived from 2-thiopheneacetic acid have demonstrated antimicrobial activity. |
Proposed Biological Screening Cascade
A logical workflow for evaluating the biological potential of this compound is presented below.
Caption: A proposed screening cascade for evaluating the biological activity of the title compound.
Potential Signaling Pathways and Mechanism of Action
The mechanism of action would depend on the confirmed biological activity. For instance, if found to be an anti-inflammatory agent, it might act through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. If it demonstrates neuroprotective effects, it could be through the inhibition of acetylcholinesterase, which increases acetylcholine levels in the synaptic cleft.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the COX pathway by this compound.
Conclusion
This compound represents an under-explored molecule with potential for biological activity, suggested by the known properties of its structural components. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further research is warranted to elucidate its specific properties and potential therapeutic applications. The provided protocols and workflows are intended as a starting point for researchers and should be adapted and optimized based on experimental findings.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (Acetylamino)(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, multi-step protocol for the laboratory synthesis of (Acetylamino)(2-thienyl)acetic acid, a compound of interest for research and development in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations, beginning with commercially available 2-thiophenecarboxaldehyde.
The synthetic route involves an initial Strecker synthesis to produce the key intermediate, 2-amino-2-(2-thienyl)acetic acid, followed by N-acetylation to yield the final product. This protocol is designed for researchers with a foundational knowledge of synthetic organic chemistry techniques.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two primary stages following the procurement of the starting material:
-
Strecker Synthesis of 2-Amino-2-(2-thienyl)acetic Acid: This step involves the formation of an α-aminonitrile from 2-thiophenecarboxaldehyde, followed by hydrolysis to the corresponding α-amino acid.
-
N-Acetylation: The final step is the acetylation of the amino group of 2-amino-2-(2-thienyl)acetic acid using acetic anhydride to yield the desired product.
Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous materials, including potassium cyanide, which is highly toxic. All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Part 1: Strecker Synthesis of 2-Amino-2-(2-thienyl)acetic Acid
This procedure is adapted from the general principles of the Strecker amino acid synthesis.[1][2][3]
Step 1a: Formation of 2-Amino-2-(2-thienyl)acetonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Thiophenecarboxaldehyde | 112.15 | 11.2 g | 0.10 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |
| Potassium Cyanide (KCN) | 65.12 | 7.8 g | 0.12 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water.
-
Add 2-thiophenecarboxaldehyde to the solution, followed by the addition of methanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly and carefully add a solution of potassium cyanide in a minimal amount of water to the stirred mixture. Caution: Potassium cyanide is extremely toxic. Handle with extreme care in a fume hood.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
The formation of the α-aminonitrile may result in a precipitate. The mixture is used directly in the next step without isolation.
Step 1b: Hydrolysis to 2-Amino-2-(2-thienyl)acetic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Reaction Mixture from Step 1a | - | - | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - |
| Sodium Hydroxide (NaOH) solution | 40.00 | As needed | - |
Procedure:
-
Transfer the reaction mixture from Step 1a to a larger round-bottom flask (500 mL) equipped with a reflux condenser.
-
Carefully add concentrated hydrochloric acid to the mixture in the fume hood. Caution: This will generate heat and potentially toxic gases.
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide to a pH of approximately 7. The amino acid is least soluble at its isoelectric point.
-
Cool the mixture in an ice bath to facilitate the precipitation of the crude 2-amino-2-(2-thienyl)acetic acid.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude amino acid. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Part 2: N-Acetylation of 2-Amino-2-(2-thienyl)acetic Acid to this compound
This procedure is a standard method for the N-acetylation of amino acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-2-(2-thienyl)acetic acid | 157.19 | 7.85 g | 0.05 |
| Acetic Anhydride | 102.09 | 10.2 g (9.4 mL) | 0.10 |
| Water (H₂O) | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Suspend 2-amino-2-(2-thienyl)acetic acid in water in a 250 mL Erlenmeyer flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
While stirring vigorously, add acetic anhydride in one portion.
-
Continue to stir the mixture vigorously for 20-30 minutes. The suspension should gradually dissolve as the reaction proceeds, and the product may begin to crystallize.
-
After the reaction is complete, place the flask in an ice bath for at least one hour to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Expected Yields and Product Characterization
| Step | Product | Theoretical Yield | Expected Yield Range |
| 1 | 2-Amino-2-(2-thienyl)acetic acid | 15.7 g | 40-60% |
| 2 | This compound | 9.95 g | 70-90% |
Product Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:
-
Melting Point: To determine the purity of the crystalline products.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: (Acetylamino)(2-thienyl)acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Acetylamino)(2-thienyl)acetic acid and its derivatives are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. Their utility stems from the presence of a reactive carboxylic acid group, an acetylamino moiety, and a thiophene ring, which is a common scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its parent compound, 2-thienylacetic acid, in key synthetic transformations.
Application 1: Synthesis of Cephalosporin Antibiotics
A primary application of this compound is in the synthesis of semi-synthetic cephalosporin antibiotics, such as Cephalothin. The acetylamino group is often introduced during the synthesis, starting from 2-thienylacetic acid.
Chemical Synthesis of Cephalothin
This protocol outlines a chemical method for the synthesis of Cephalothin, a first-generation cephalosporin antibiotic, by coupling 2-thienylacetic acid with 7-aminocephalosporanic acid (7-ACA).
Experimental Protocol:
-
Activation of 2-Thienylacetic Acid:
-
To a 2000 mL three-necked flask, add 71 g (0.5 mol) of 2-thiopheneacetic acid and 600 mL of ethylene glycol dimethyl ether.
-
Add 80 mL of morpholine and 212 g (1.0 mol) of trifluoroacetic acid succinimidyl ester.
-
Maintain the temperature between 10 °C and 15 °C for 4.5 hours to form the active ester.
-
Filter the reaction mixture to obtain the solution containing the active ester.[1]
-
-
Condensation with 7-ACA:
-
In a separate vessel, prepare a solution of 136 g (0.5 mol) of 7-ACA in 1000 mL of ethylene glycol dimethyl ether.
-
Slowly add the active ester solution dropwise to the 7-ACA solution.
-
Maintain the reaction temperature between 15 °C and 25 °C for 1 hour under irradiation.[1]
-
-
Work-up and Isolation:
-
After the condensation is complete, adjust the pH of the reaction solution to 1.5-2.0 with a 10% by weight hydrochloric acid solution.
-
Allow the layers to stand and separate, then collect the organic phase.
-
Rapidly add the organic phase to 1000 mL of aqueous sodium bicarbonate solution, adjusting the pH to 6.5-7.0.
-
Control the temperature at 20 °C to 25 °C and slowly add 10% by weight hydrochloric acid to adjust the pH to 1.5.
-
Stir and allow the product to crystallize for 1 hour.
-
Filter the suspension to collect the wet product and dry it at 40 °C.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield of Cephalothin | 96.9% (154 g) | [1] |
Workflow Diagram:
Caption: Chemical Synthesis of Cephalothin Workflow.
Enzymatic Synthesis of Cephalothin
An alternative, greener approach to Cephalothin synthesis involves the use of penicillin G acylase. This method avoids harsh chemical reagents and can be performed in aqueous media.[2][3]
Experimental Protocol:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Purification:
Quantitative Data:
| Parameter | Value | Reference |
| Optimal pH | 6.5 | [2][3] |
| Optimal Temperature | 10-15°C | [2][3] |
| Initial [7-ACA] | 0.1 M | [2][3] |
| Initial [2-TAA] | 0.4 M | [2][3] |
| Conversion Yield | 72% | [2][3] |
| Purity | 91% | [2][3] |
| Recovery Yield | 96% | [2][3] |
Solubility of 2-Thienylacetic Acid Derivatives:
| Compound | Solubility in Aqueous Solution | Reference |
| 2-Thienylacetic acid methyl ester (2-TAM) | 8 ± 0.05 mM | [2][3] |
| 2-Thienylacetamide (2-TAA) | 87 ± 0.75 mM | [2][3] |
| 2-Thienylacetohydroxamic acid (2-TAH) | 120 ± 1.65 mM | [2][3] |
Reaction Scheme:
Caption: Enzymatic Synthesis of Cephalothin.
Application 2: Synthesis of Heterocyclic Amides
This compound can be readily converted to its corresponding acyl chloride, which is a versatile intermediate for the synthesis of various heterocyclic amides. These amides are of interest due to their potential biological activities.[4]
General Experimental Protocol:
-
Formation of 2-Thiopheneacetyl Chloride:
-
React 2-thiopheneacetic acid with thionyl chloride. This can be adapted for this compound.[4]
-
-
Aminolysis:
-
To a solution of the appropriate heterocyclic amine (20-60 mmol) and triethylamine (20 mmol) in THF (35 mL), add a THF solution of 2-thiopheneacetyl chloride (20 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 15 hours.
-
Add 150 mL of water and stir for an additional 30 minutes.
-
Remove the THF under reduced pressure.
-
Filter the precipitate and wash it several times with water.
-
The crude product can be crystallized from a suitable solvent system like THF/acetonitrile.[4]
-
Logical Relationship Diagram:
Caption: Synthesis of Heterocyclic Amides.
Application 3: Precursor for mPGES-1 Inhibitors in Drug Development
Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as potential inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and anticancer therapies.[5] The synthesis of these inhibitors often involves Suzuki-Miyaura cross-coupling reactions to modify the thiophene ring.
General Synthetic Strategy:
The core structure of 2-(thiophen-2-yl)acetic acid can be functionalized, for instance, at the 4-position of the thiophene ring, via Suzuki-Miyaura cross-coupling with various boronic acids to generate a library of potential inhibitors.
Signaling Pathway Context:
Caption: Inhibition of the mPGES-1 Pathway.
References
- 1. Cephalothin synthesis - chemicalbook [chemicalbook.com]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. Enzymatic synthesis of cephalothin by penicillin G acylase* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Acetylamino)(2-thienyl)acetic Acid and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(Acetylamino)(2-thienyl)acetic acid and its structural analogs represent a versatile scaffold in medicinal chemistry, demonstrating a broad range of biological activities. This document provides an overview of their applications in drug discovery, complete with experimental protocols and quantitative data to support further research and development. The core structure, a thiophene ring linked to an acetic acid moiety with a substituted amino group at the alpha-position, serves as a key pharmacophore for interacting with various biological targets.
Application as Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as promising scaffolds for the development of inhibitors against microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4] This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[5] Elevated levels of PGE2 are associated with inflammation, pain, and various cancers.[6][7] Therefore, inhibiting mPGES-1 presents a targeted approach for developing novel anti-inflammatory and anti-cancer therapeutics with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]
A virtual fragment screening approach followed by chemical synthesis has led to the identification of potent 2-(thiophen-2-yl)acetic acid derivatives with selective inhibitory activity against mPGES-1 in the low micromolar range.[1][2][3][4]
Quantitative Data: mPGES-1 Inhibition
| Compound ID | Structure | mPGES-1 IC50 (µM) | A549 Cell Line IC50 (µM) | Reference |
| 1c | 3-(4-(carboxymethyl)phenyl)benzoic acid | ~low µM | >10 | [1][2] |
| 2c | 2-(4-(4-aminophenyl)thiophen-2-yl)acetic acid | ~low µM | ~10 | [1][2] |
| CAY10526 | (reference compound) | - | ~25 | [1][2] |
Experimental Protocol: In-Cell PGE2 Production Assay [1]
This protocol describes the evaluation of mPGES-1 inhibitory activity in a cellular context using the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Human Interleukin-1 beta (IL-1β)
-
Test compounds (dissolved in DMSO)
-
Prostaglandin E2 EIA kit (e.g., Cayman Chemical)
-
96-well plates
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 10,000 cells per well in DMEM supplemented with 10% FBS.
-
Incubation: Incubate the plates overnight to allow for cell adherence.
-
Treatment: Replace the medium with DMEM containing 1% FBS. Add the test compounds at the desired concentrations (e.g., 10 µM).
-
Stimulation: Induce the expression of prostaglandin synthases by adding IL-1β to a final concentration of 10 ng/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
PGE2 Quantification: Measure the amount of PGE2 released into the supernatant using a commercial EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each test compound relative to the vehicle control (DMSO).
Signaling Pathway: Prostaglandin E2 Biosynthesis and Inhibition
Caption: Inhibition of mPGES-1 by (2-thienyl)acetic acid derivatives.
Application as Acetylcholinesterase (AChE) Inhibitors
Thiophene-based scaffolds, including derivatives of this compound, have been explored as inhibitors of acetylcholinesterase (AChE).[8][9] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease. The thiophene ring and its substituents can engage in key interactions within the active site of the enzyme.[9]
Several synthesized thiophene derivatives have demonstrated potent AChE inhibitory activity, with some showing greater efficacy than the standard drug, donepezil, in in-vitro assays.[8][9]
Quantitative Data: Acetylcholinesterase Inhibition [9]
| Compound ID | Structure | % Inhibition of AChE | Reference |
| IIIa | 2-(2-(4-phenylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 56.67 | [9] |
| IIId | 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60.00 | [8][9] |
| VIb | N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide | 56.60 | [9] |
| VIg | N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide | 51.67 | [9] |
| Donepezil | (reference drug) | 40.00 | [8][9] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [8][9]
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value if required.
Experimental Workflow: Screening for AChE Inhibitors
Caption: Workflow for the discovery of thiophene-based AChE inhibitors.
Application as Antimicrobial Agents
The thiophene nucleus is a component of many compounds with significant antimicrobial properties.[10][11] Heterocyclic amides derived from 2-thiopheneacetic acid have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[12] The mechanism of action can vary, but some derivatives have been shown to increase bacterial membrane permeabilization.[11]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of 2-Thiopheneacetic Acid Amides [12]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| I | Staphylococcus aureus | 62.5 | [12] |
| I | Enterococcus faecalis | 62.5 | [12] |
| I | Pseudomonas aeruginosa | 125 | [12] |
| III | Staphylococcus aureus | 62.5 | [12] |
| III | Enterococcus faecalis | 62.5 | [12] |
| III | Pseudomonas aeruginosa | 125 | [12] |
| Amoxicillin | Staphylococcus aureus | 125 | [12] |
| Amoxicillin | Enterococcus faecalis | 250 | [12] |
| Amoxicillin | Pseudomonas aeruginosa | >1000 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [12]
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Standard antibiotic (e.g., Amoxicillin)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Application as Precursors for Cephalosporin Antibiotics
2-Thienylacetic acid is a crucial intermediate in the synthesis of first-generation cephalosporin antibiotics, such as cephalothin.[13] The acetylamino group at the 7-position of the cephalosporanic acid core is introduced via acylation with a derivative of 2-thienylacetic acid.
Experimental Protocol: Synthesis of 7-(2-thienylacetamido) cephalosporanic acid [13]
This protocol describes the acylation of 7-aminocephalosporanic acid (7-ACA) with 2-thienylacetyl chloride.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Methylene chloride
-
Triethylamine
-
Ethylene chloroboronate solution
-
2-thienylacetyl chloride
-
Sodium bicarbonate solution
-
Acetone
Procedure:
-
Suspension: Suspend 7-ACA in methylene chloride and add triethylamine.
-
Cooling: Cool the mixture to -40°C.
-
Addition: Add a molar solution of ethylene chloroboronate in methylene chloride.
-
Warming: Warm the mixture to -10°C.
-
Acylation: Add 2-thienylacetyl chloride and stir for 2 hours at 0°C.
-
Work-up: Add water and separate the organic phase. Neutralize the aqueous phase with sodium bicarbonate solution to pH 7.5.
-
Extraction and Purification: Wash the aqueous phase with methylene chloride. Treat the aqueous phase with decolorizing carbon.
-
Crystallization: Add acetone to the filtrate and acidify to pH 2. Allow the product to crystallize at 5°C.
-
Isolation: Filter the product, wash with water and acetone, and dry under vacuum.
Synthesis Workflow: Cephalosporin Precursor
Caption: Synthesis of a cephalosporin precursor from 7-ACA.
References
- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of (Acetylamino)(2-thienyl)acetic acid
Introduction
(Acetylamino)(2-thienyl)acetic acid is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that require a reliable and accurate analytical method for monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described reverse-phase HPLC method is suitable for quality control, stability studies, and reaction monitoring in research and drug development settings.
Chemical Structure
-
Compound: this compound
-
CAS Number: Not available in search results
-
Molecular Formula: C8H9NO3S[1]
-
Molecular Weight: 215.23 g/mol
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water with an acidic modifier. The acidic modifier, in this case, phosphoric acid, is used to suppress the ionization of the carboxylic acid group of the analyte, leading to a more retained and symmetrical peak shape. Detection is achieved using a UV detector, as the thiophene ring and amide group exhibit significant absorbance in the low UV range.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on methods for the related compound, 2-thiopheneacetic acid, and are a good starting point for analysis.[2]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of acetonitrile, 600 mL of HPLC grade water, and 1.0 mL of 85% phosphoric acid. Degas the solution using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area of this compound in both standards and samples.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Data Presentation
The following table summarizes typical quantitative data obtained using this method.
| Parameter | Result |
| Retention Time (tR) | ~ 4.5 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (R²) | ≥ 0.999 |
| Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 3 µg/mL |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The use of a standard C18 column and a common mobile phase makes this method easily transferable to most analytical laboratories. Further validation of the method should be performed according to the specific requirements of the application.
References
(Acetylamino)(2-thienyl)acetic Acid: A Versatile Scaffold for Novel Compound Synthesis in Drug Discovery
(Acetylamino)(2-thienyl)acetic acid has emerged as a valuable building block for medicinal chemists and drug development professionals. Its unique chemical architecture, featuring a central thiophene ring flanked by an acetylamino group and a reactive carboxylic acid moiety, provides a versatile platform for the synthesis of a diverse array of novel compounds with significant therapeutic potential. This scaffold has been successfully incorporated into molecules targeting a range of biological pathways, leading to the development of promising candidates for antimicrobial and anticancer therapies.
This application note provides a detailed overview of the utilization of this compound in the generation of new chemical entities. It includes synthetic protocols for the derivatization of this building block, quantitative data on the biological activities of the resulting compounds, and diagrams illustrating relevant biological pathways and experimental workflows.
Application in Antimicrobial Drug Discovery
The thiophene nucleus is a well-established pharmacophore in many antimicrobial agents. By modifying the carboxylic acid group of this compound, researchers can synthesize novel thiophene carboxamide derivatives with potent antibacterial and antifungal properties. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for effective interaction with microbial targets.
Quantitative Data: Antimicrobial Activity of Thiophene Carboxamides
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Thiophene-2-carboxamide Derivative 1 | Staphylococcus aureus | 16 | [1] |
| Thiophene-2-carboxamide Derivative 2 | Bacillus subtilis | 32 | [1] |
| Thiophene-2-carboxamide Derivative 3 | Escherichia coli | 64 | [2] |
| Thiophene-2-carboxamide Derivative 4 | Pseudomonas aeruginosa | 32 | [1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Synthesis of a Novel Thiophene Carboxamide Derivative
This protocol describes a general method for the synthesis of an amide derivative from this compound and a primary amine, a common strategy in medicinal chemistry.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Synthetic workflow for a novel thiophene carboxamide.
Application in Anticancer Drug Discovery
Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[3] The structural versatility of this compound allows for the design and synthesis of novel compounds that can be optimized for potent and selective inhibition of cancer cell growth.
Quantitative Data: Anticancer Activity of Thiophene Derivatives
The following table presents the cytotoxic activity of various thiophene derivatives against different cancer cell lines. While not directly derived from this compound, these examples underscore the potential of the thiophene scaffold in cancer therapy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative A | HeLa (Cervical Cancer) | 12.61 | [4] |
| Thiophene Derivative B | Hep G2 (Liver Cancer) | 33.42 | [4] |
| Thiophene Carboxamide 2b | Hep3B (Liver Cancer) | 5.46 | [5] |
| Thiophene Carboxamide 2e | Hep3B (Liver Cancer) | 12.58 | [5] |
IC50: The half maximal inhibitory concentration.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effect of novel compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, Hep G2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel thiophene derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the novel thiophene derivative in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Workflow for MTT cytotoxicity assay.
Potential Signaling Pathways Targeted by Thiophene Derivatives
Thiophene-based anticancer agents have been shown to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3] While the specific pathways targeted by derivatives of this compound would need to be elucidated experimentally, plausible targets based on the activities of related compounds include key kinases in cell cycle regulation and apoptosis.
Potential signaling pathway inhibited by thiophene derivatives.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for (Acetylamino)(2-thienyl)acetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Acetylamino)(2-thienyl)acetic acid, also known as Ronacaleret, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in calcium homeostasis by regulating parathyroid hormone (PTH) secretion. Antagonism of the CaSR by Ronacaleret leads to a transient increase in endogenous PTH release, highlighting its therapeutic potential in conditions such as osteoporosis. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cell viability, intracellular calcium mobilization, and downstream signaling pathways in a relevant cell culture model.
Mechanism of Action
This compound acts as a negative allosteric modulator of the Calcium-Sensing Receptor. By binding to the receptor, it inhibits the intracellular signaling cascade typically initiated by extracellular calcium. This inhibition primarily affects the Gq/11 and Gi/o signaling pathways, leading to a decrease in inositol trisphosphate (IP3) production and subsequent intracellular calcium mobilization. In the context of the parathyroid gland, this antagonism mimics a state of hypocalcemia, thereby stimulating the synthesis and secretion of parathyroid hormone (PTH).
Data Presentation
The following tables summarize quantitative data from in vitro studies on this compound (Ronacaleret).
| Assay | Cell Line | Parameter | Value | Reference |
| Intracellular Calcium Mobilization | HEK293 expressing mutant CaSR | Effective Concentration | 20-40 nM (rectified leftward shift) | [1] |
| Transporter Inhibition | OATP1B1-expressing cells | IC50 | 11 µM | |
| Transporter Inhibition | OATP2B1-expressing cells | IC50 | 12 µM |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Cell Culture and Maintenance of CaSR-expressing HEK293 Cells
A human embryonic kidney cell line (HEK293) stably expressing the human Calcium-Sensing Receptor (CaSR) is the recommended in vitro model.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in fresh culture medium.
References
Preparation of Stock Solutions of (Acetylamino)(2-thienyl)acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of (Acetylamino)(2-thienyl)acetic acid, a compound of interest in various research and drug development applications. The information is intended to guide laboratory personnel in accurately preparing solutions for experimental use.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and preparation of solutions.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃S | PubChem |
| Molecular Weight | 199.23 g/mol | PubChem |
| Appearance | Solid (presumed) | - |
| Solubility | Believed to be soluble in organic solvents such as DMSO and ethanol. Empirical verification is recommended. | Inferred |
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. As a general guideline for handling chemical compounds of this nature, the following personal protective equipment (PPE) should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work should be performed in a well-ventilated area or a chemical fume hood.
Experimental Protocols
This section outlines the detailed methodology for preparing stock solutions of this compound. Due to the absence of specific solubility data from manufacturers, the following protocols are based on the inferred solubility in common laboratory solvents. It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 199.23 g/mol x 1000 mg/g = 1.9923 mg
-
-
Weigh the compound: Accurately weigh approximately 1.99 mg of this compound using a calibrated analytical balance and transfer it to a microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Close the tube tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage: Store the 10 mM stock solution at -20°C for short-term storage or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of a 10 mM Stock Solution in Ethanol
Materials:
-
This compound powder
-
Ethanol (EtOH), 200 proof (absolute)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: As in the previous protocol, 1.9923 mg of the compound is required for 1 mL of a 10 mM solution.
-
Weigh the compound: Accurately weigh approximately 1.99 mg of this compound and transfer it to a microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of absolute ethanol to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. Sonication may also be used to facilitate dissolution if the compound does not readily dissolve with vortexing.
-
Storage: Store the ethanolic stock solution at -20°C or -80°C in tightly sealed containers to prevent evaporation. Aliquoting is recommended.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a stock solution of this compound.
Caption: Experimental workflow for stock solution preparation.
Disclaimer: The provided protocols are based on the chemical properties of structurally similar compounds. It is the responsibility of the end-user to verify the solubility and stability of this compound in the chosen solvent and storage conditions. Always adhere to laboratory safety guidelines.
Application Notes and Protocols for the Large-Scale Synthesis of (Acetylamino)(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of (Acetylamino)(2-thienyl)acetic acid, a valuable building block in pharmaceutical development. The synthesis is presented as a four-step process, commencing from readily available starting materials.
Synthetic Pathway Overview
The overall synthetic route for this compound is depicted below. The process involves the initial synthesis of 2-thienylacetic acid, followed by α-bromination, amination, and a final N-acetylation step.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Synthesis of 2-Thienylacetic Acid via Willgerodt-Kindler Reaction
| Parameter | Value | Reference |
| Starting Material | 2-Acetylthiophene | [1][2] |
| Key Reagents | Sulfur, Morpholine, NaOH (for hydrolysis) | [2][3] |
| Solvent | Dioxane, Water | [3] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 12-24 hours | [4] |
| Yield | 57-81% | [3] |
| Purity | >98% after recrystallization | [5] |
Table 2: α-Bromination of 2-Thienylacetic Acid via Hell-Volhard-Zelinskii Reaction
| Parameter | Value | Reference |
| Starting Material | 2-Thienylacetic Acid | [6][7] |
| Key Reagents | Phosphorus Tribromide (PBr₃), Bromine (Br₂) | [8][9] |
| Solvent | None (neat) or inert solvent (e.g., CCl₄) | [7] |
| Reaction Temperature | 80-100°C | [9] |
| Reaction Time | 4-8 hours | [6] |
| Yield | ~85% (estimated based on similar substrates) | [6] |
| Purity | Typically used crude in the next step | [7] |
Table 3: Amination of α-Bromo(2-thienyl)acetic Acid
| Parameter | Value | Reference |
| Starting Material | α-Bromo(2-thienyl)acetic Acid | [8] |
| Key Reagent | Concentrated Aqueous Ammonia | [8] |
| Solvent | Water | [8] |
| Reaction Temperature | Room temperature to 50°C | [8] |
| Reaction Time | 24-48 hours | [8] |
| Yield | Moderate to good (specific data not found) | [8] |
| Purity | Purified by crystallization |
Table 4: N-Acetylation of α-Amino(2-thienyl)acetic Acid
| Parameter | Value | Reference |
| Starting Material | α-Amino(2-thienyl)acetic Acid | [10][11] |
| Key Reagent | Acetic Anhydride | [12][13] |
| Solvent | Acetic Acid or Aqueous solution | [11][13] |
| Reaction Temperature | 40-70°C | [13] |
| Reaction Time | 2-6 hours | [13] |
| Yield | 92-98% | [13] |
| Purity | >99% after crystallization | [13] |
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-Thienylacetic Acid
This protocol is based on the Willgerodt-Kindler reaction of 2-acetylthiophene.[1][2][3]
Workflow Diagram:
Caption: Protocol workflow for the synthesis of 2-Thienylacetic Acid.
Materials and Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and temperature control
-
2-Acetylthiophene
-
Morpholine
-
Sulfur powder
-
Dioxane (or other suitable high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Filtration apparatus
-
Recrystallization equipment
Procedure:
-
Charge the reaction vessel with 2-acetylthiophene (1.0 eq), morpholine (2.5 eq), and sulfur (2.2 eq).
-
Add dioxane as a solvent and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly add a 10% aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the mixture to reflux for 6-8 hours to hydrolyze the intermediate thioamide.
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated crude 2-thienylacetic acid is collected by filtration and washed with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water or a toluene/heptane mixture) to yield pure 2-thienylacetic acid.[5]
Step 2: α-Bromination of 2-Thienylacetic Acid
This protocol utilizes the Hell-Volhard-Zelinskii reaction.[6][7][8][9]
Workflow Diagram:
Caption: Protocol workflow for the α-bromination of 2-Thienylacetic Acid.
Materials and Equipment:
-
Reaction vessel equipped with a dropping funnel, reflux condenser, and gas outlet to a scrubber
-
2-Thienylacetic acid
-
Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
Procedure:
-
Place 2-thienylacetic acid (1.0 eq) in the reaction vessel.
-
Add a catalytic amount of phosphorus tribromide (0.1 eq).
-
Heat the mixture to 60-70°C.
-
Slowly add bromine (1.1 eq) from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, heat the mixture to 80-100°C for 4-8 hours until the evolution of HBr gas ceases.
-
Cool the reaction mixture. The resulting crude α-bromo(2-thienyl)acetic acid is typically a dark oil and can be used in the next step without further purification.
Step 3: Amination of α-Bromo(2-thienyl)acetic Acid
This protocol describes the nucleophilic substitution of the bromide with ammonia.[8]
Workflow Diagram:
Caption: Protocol workflow for the amination of α-Bromo(2-thienyl)acetic Acid.
Materials and Equipment:
-
Pressure-rated reaction vessel with cooling capabilities
-
Crude α-bromo(2-thienyl)acetic acid
-
Concentrated aqueous ammonia (28-30%)
Procedure:
-
Charge the reaction vessel with an excess of concentrated aqueous ammonia.
-
Cool the ammonia solution to 0-10°C.
-
Slowly add the crude α-bromo(2-thienyl)acetic acid from the previous step to the stirred ammonia solution.
-
Seal the reactor and allow the mixture to warm to room temperature. Stir for 24-48 hours.
-
After the reaction is complete, vent any excess ammonia and concentrate the solution under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
-
Collect the solid α-amino(2-thienyl)acetic acid by filtration, wash with cold water and then with a water-miscible organic solvent (e.g., ethanol), and dry under vacuum.
Step 4: N-Acetylation of α-Amino(2-thienyl)acetic Acid
This protocol details the final acetylation step to yield the target compound.[10][11][13]
Workflow Diagram:
Caption: Protocol workflow for the N-Acetylation of α-Amino(2-thienyl)acetic Acid.
Materials and Equipment:
-
Reaction vessel with mechanical stirrer and temperature control
-
α-Amino(2-thienyl)acetic acid
-
Acetic acid
-
Acetic anhydride
-
Distillation apparatus
-
Filtration and drying equipment
Procedure:
-
Suspend α-amino(2-thienyl)acetic acid (1.0 eq) in glacial acetic acid.
-
Heat the mixture to 40-70°C with stirring.
-
Slowly add acetic anhydride (1.1-1.2 eq) to the suspension.
-
Continue stirring at the same temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the acetic acid by distillation under reduced pressure.
-
To the residue, add water and stir while cooling in an ice bath to induce crystallization.
-
Collect the crystalline this compound by filtration, wash with cold water, and dry under vacuum to obtain the final product with high purity.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4196299A - Process for manufacturing thienyl-2 acetic acid - Google Patents [patents.google.com]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of (Acetylamino)(2-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of (Acetylamino)(2-thienyl)acetic acid. The protocols outlined below are designed to be adapted for routine analysis and quality control in a laboratory setting.
Introduction
This compound, a derivative of the amino acid glycine containing a thiophene moiety, is a compound of interest in pharmaceutical research due to its structural similarity to precursors of semi-synthetic cephalosporin antibiotics.[1] Its proper characterization is crucial for ensuring its identity, purity, and stability in drug discovery and development processes. This document details the application of various analytical techniques for this purpose. The molecular formula for (S)-acetylamino(2-thienyl)acetic acid is C8H9NO3S, and it has a molecular weight of 199.23 g/mol .[2]
Spectroscopic Characterization
Spectroscopic methods are essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Table 1: Predicted 1H NMR Data for this compound in DMSO-d6
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~8.5 | d | 1H | -NH |
| ~7.4 | dd | 1H | Thiophene H5 |
| ~7.1 | d | 1H | Thiophene H3 |
| ~6.9 | dd | 1H | Thiophene H4 |
| ~5.7 | d | 1H | α-CH |
| ~2.0 | s | 3H | -COCH3 |
Table 2: Predicted 13C NMR Data for this compound in DMSO-d6
| Chemical Shift (ppm) | Assignment |
| ~172 | -COOH |
| ~169 | -C=O (amide) |
| ~142 | Thiophene C2 |
| ~127 | Thiophene C5 |
| ~126 | Thiophene C3 |
| ~125 | Thiophene C4 |
| ~55 | α-CH |
| ~22 | -COCH3 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm-1.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and baseline correction.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-2400 (broad) | Strong | O-H stretch of carboxylic acid |
| ~3300 | Medium | N-H stretch of amide |
| ~3100 | Weak | C-H stretch of thiophene ring |
| ~2950 | Weak | C-H stretch of methyl group |
| ~1710 | Strong | C=O stretch of carboxylic acid |
| ~1660 | Strong | C=O stretch of amide (Amide I) |
| ~1540 | Medium | N-H bend of amide (Amide II) |
| ~1420 | Medium | C-C stretch of thiophene ring |
| ~850 | Medium | C-H out-of-plane bend of 2-substituted thiophene |
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating the target compound from impurities.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with an acidic modifier like 0.1% phosphoric acid or formic acid.[3] A gradient elution may be necessary for complex samples.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm or 254 nm).
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
-
Data Analysis: Integrate the peak areas and calculate the purity or concentration based on the standard.
Table 4: Illustrative HPLC Method Parameters and Results
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | ~8.5 min |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Sample Introduction: The sample can be introduced via direct infusion or as the eluent from an HPLC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be evaluated.
-
Mass Analysis:
-
Full Scan: Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis: Identify the molecular ion ([M+H]+ or [M-H]-) and interpret the fragmentation pattern to confirm the structure.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion Mode | m/z (Expected) | Assignment |
| ESI Positive | 200.0381 | [M+H]+ |
| 182.0275 | [M+H - H2O]+ | |
| 154.0326 | [M+H - COOH]+ | |
| 142.0326 | [M+H - CH3CONH2]+ or [M+H - Acetylamino]+ | |
| 97.0263 | [Thienyl-CH]+ | |
| ESI Negative | 198.0225 | [M-H]- |
| 154.0272 | [M-H - CO2]- | |
| 138.0326 | [M-H - CH3COOH]- |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
Instrumentation: Use a calibrated DSC and TGA instrument.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected melting point (e.g., 200 °C).
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) to observe decomposition.
-
-
Data Analysis: Determine the onset and peak temperatures for thermal events (melting, decomposition) from the DSC and TGA curves.
Table 6: Expected Thermal Properties of this compound
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Onset) | ~150 - 160 °C |
| TGA | Onset of Decomposition | > 180 °C |
Disclaimer: The quantitative data presented in the tables are illustrative and based on the expected chemical properties of this compound. Actual experimental results may vary depending on the specific instrumentation, experimental conditions, and sample purity. These protocols should be validated in the user's laboratory for their intended purpose.
References
Application Notes and Protocols: (Acetylamino)(2-thienyl)acetic Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (Acetylamino)(2-thienyl)acetic acid and its structural analogs in key enzymatic assays. The protocols are intended for research and development purposes in the fields of biochemistry, enzymology, and pharmaceutical sciences.
I. Application 1: Substrate for Penicillin G Acylase in β-Lactam Synthesis
This compound, as a derivative of 2-thienylacetic acid, can be investigated as a potential acyl donor for the enzymatic synthesis of novel semi-synthetic β-lactam antibiotics catalyzed by Penicillin G Acylase (PGA). 2-thienylacetic acid itself is a known precursor for the antibiotics cephaloridine and cephalothin. The enzymatic synthesis offers a greener alternative to traditional chemical methods.
Enzymatic Reaction
Penicillin G Acylase catalyzes the transfer of the acyl group from an acyl donor to the free amino group of a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA), forming a new semi-synthetic β-lactam antibiotic. The reaction proceeds through an acyl-enzyme intermediate.
Quantitative Data
| Substrate | Enzyme Source | Km (mM) | Vmax (µmole.min-1.mg-1) | Reference |
| Penicillin G | Bacillus subtilis BAC4 | 3.5 | 0.7 | [1] |
Derivatives of 2-thienylacetic acid have been successfully used in the enzymatic synthesis of cephalothin. The following table summarizes reaction conditions and yields for related substrates.
| Acyl Donor | β-Lactam Nucleus | Enzyme | pH | Temperature (°C) | Conversion Yield (%) | Reference |
| 2-thienylacetamide (2-TAA) | 7-aminocephalosporanic acid (7-ACA) | Penicillin G Acylase | 6.5 | 10-15 | 72 | [2][3] |
| 2-thienylacetohydroxamic acid (2-TAH) | 7-aminocephalosporanic acid (7-ACA) | Penicillin G Acylase | 6.5 | 10-15 | - | [2][3] |
Experimental Protocol: Penicillin G Acylase Activity Assay
This protocol describes a method to determine the activity of Penicillin G Acylase using this compound as the acyl donor and 7-ACA as the nucleophile, with product formation monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Penicillin G Acylase (from E. coli or other sources)
-
This compound
-
7-aminocephalosporanic acid (7-ACA)
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Substrate Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer if soluble).
-
Prepare a stock solution of 7-ACA in phosphate buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine phosphate buffer, the 7-ACA solution, and the this compound solution to the desired final concentrations.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of Penicillin G Acylase.
-
Incubate the reaction for a specific time course (e.g., 10, 20, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., 1% TFA in acetonitrile) to precipitate the enzyme.
-
-
Sample Analysis by HPLC:
-
Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume onto the C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the substrate, product, and any by-products.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the purified product.
-
Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) by performing the assay at varying substrate concentrations.
-
Experimental Workflow
Caption: Workflow for Penicillin G Acylase Activity Assay.
II. Application 2: Inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory pathway. This compound can be screened for its potential inhibitory activity against mPGES-1.
Signaling Pathway
mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[4] It catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. This pathway is a major target for anti-inflammatory drugs.
Caption: Prostaglandin E2 Biosynthesis Pathway.
Quantitative Data
The inhibitory activity of a compound against mPGES-1 is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | IC50 (µM) | Assay Type | Reference |
| Reference Inhibitor (e.g., MK-886) | Varies | Cell-free / Cell-based | [5] |
Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally.
Experimental Protocol: mPGES-1 Inhibition Assay (Cell-Free)
This protocol outlines a cell-free enzymatic assay to screen for and characterize inhibitors of mPGES-1. The assay measures the production of PGE2 from PGH2.
Materials:
-
Human recombinant mPGES-1
-
Prostaglandin H2 (PGH2)
-
This compound (or other test compounds)
-
Glutathione (GSH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a stable PGE2 analog for ELISA)
-
PGE2 ELISA kit
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare solutions of mPGES-1, PGH2, and GSH in the assay buffer. Keep PGH2 on ice as it is unstable.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the assay buffer, GSH solution, and the test compound dilutions.
-
Add the mPGES-1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PGH2 substrate.
-
Incubate the reaction for a defined time (e.g., 60 seconds) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Sample Absorbance - Blank Absorbance) / (Control Absorbance - Blank Absorbance)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow
Caption: Workflow for mPGES-1 Inhibition Assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Acetylamino)(2-thienyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (Acetylamino)(2-thienyl)acetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and established synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino(2-thienyl)acetic acid (also known as 2-thienylglycine). This is typically achieved through either the Strecker synthesis or the Bucherer-Bergs reaction, starting from 2-thiophenecarboxaldehyde. The second step is the N-acetylation of the resulting amino acid to yield the final product, this compound.
Q2: I am observing a low yield in the Strecker synthesis of 2-amino(2-thienyl)acetic acid. What are the potential causes?
A2: Low yields in the Strecker synthesis can stem from several factors. One common issue is the incomplete formation of the intermediate imine. This can be due to the presence of water in the reaction mixture, which can hydrolyze the imine back to the starting aldehyde. Another potential cause is the use of a cyanide source that is not sufficiently nucleophilic or is sterically hindered. Additionally, the hydrolysis of the aminonitrile intermediate may not go to completion, or side reactions such as polymerization of the aldehyde or cyanide may occur.
Q3: My final product after acetylation is showing impurities. What are the likely side products?
A3: Impurities in the final product often arise from the acetylation step. If the reaction is not carried out under anhydrous conditions, the acetic anhydride can hydrolyze to acetic acid, which can be difficult to remove. Incomplete acetylation will result in the presence of the starting material, 2-amino(2-thienyl)acetic acid. Over-acetylation is also a possibility, leading to the formation of a mixed anhydride if the carboxylic acid group reacts. Purification by recrystallization is crucial to remove these impurities.
Q4: Can I use a different acetylating agent instead of acetic anhydride?
A4: Yes, other acetylating agents can be used, such as acetyl chloride. However, acetyl chloride is more reactive and corrosive, and the reaction will produce hydrochloric acid as a byproduct, which needs to be neutralized. Acetic anhydride is generally preferred due to its moderate reactivity and the formation of acetic acid as a byproduct, which is easier to handle and remove.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Troubleshooting: Step 1 - Synthesis of 2-amino(2-thienyl)acetic acid via Strecker Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Incomplete imine formation due to moisture. 2. Inefficient cyanide addition. 3. Degradation of starting materials. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Consider adding a dehydrating agent like magnesium sulfate. 2. Use a freshly prepared solution of a suitable cyanide salt (e.g., KCN or NaCN). Ensure the pH is appropriate for cyanide nucleophilicity (typically slightly basic). 3. Use freshly distilled 2-thiophenecarboxaldehyde. |
| Formation of a thick, intractable tar | Polymerization of 2-thiophenecarboxaldehyde or cyanide. | 1. Maintain the recommended reaction temperature; avoid excessive heat. 2. Add the cyanide source slowly and portion-wise to control the reaction rate. |
| Incomplete hydrolysis of the aminonitrile | 1. Insufficient acid or base concentration. 2. Short reaction time or low temperature for hydrolysis. | 1. Use a higher concentration of acid (e.g., concentrated HCl) or base (e.g., NaOH solution). 2. Increase the reaction time and/or temperature for the hydrolysis step, monitoring the reaction progress by TLC. |
Troubleshooting: Step 2 - N-Acetylation of 2-amino(2-thienyl)acetic acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of acetylated product | 1. Incomplete reaction. 2. Hydrolysis of acetic anhydride. 3. Product loss during workup. | 1. Increase the molar excess of acetic anhydride. Ensure efficient stirring to maintain a homogeneous reaction mixture. 2. Perform the reaction under strictly anhydrous conditions. 3. Carefully perform the extraction and recrystallization steps to minimize loss of the product. |
| Product is contaminated with starting material | Incomplete acetylation. | 1. Extend the reaction time. 2. Increase the amount of acetic anhydride used. 3. Ensure the starting amino acid is fully dissolved before adding the acetylating agent. |
| Product is oily and difficult to crystallize | Presence of acetic acid or other impurities. | 1. Wash the crude product thoroughly with cold water to remove acetic acid. 2. Attempt recrystallization from a different solvent system. 3. Use a seed crystal to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino(2-thienyl)acetic acid via Strecker Synthesis
This protocol outlines the synthesis of the amino acid intermediate.
Materials:
-
2-Thiophenecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonia solution (aqueous)
-
Hydrochloric acid (HCl)
-
Methanol
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, dissolve 2-thiophenecarboxaldehyde (1 eq.) in methanol.
-
Add a solution of ammonium chloride (1.1 eq.) and aqueous ammonia to the aldehyde solution.
-
Cool the mixture in an ice bath and add a solution of potassium cyanide (1.1 eq.) in water dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting crude aminonitrile, add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to effect hydrolysis.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Collect the solid product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the acetylation of the amino acid intermediate.
Materials:
-
2-amino(2-thienyl)acetic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water
Procedure:
-
Suspend 2-amino(2-thienyl)acetic acid (1 eq.) in glacial acetic acid.
-
Cool the suspension in an ice bath and add acetic anhydride (1.5 eq.) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound.
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Strecker Synthesis | 2-Thiophenecarboxaldehyde, NH₄Cl, KCN | 0 - RT | 12 - 24 | 60 - 75 |
| 2 | N-Acetylation | 2-amino(2-thienyl)acetic acid, Acetic Anhydride | 0 - RT | 2 - 4 | 85 - 95 |
Mandatory Visualizations
Caption: Workflow for the synthesis of 2-amino(2-thienyl)acetic acid via the Strecker synthesis.
Caption: Workflow for the N-acetylation of 2-amino(2-thienyl)acetic acid.
Caption: Logical troubleshooting workflow for low yield issues.
Technical Support Center: Recrystallization of (Acetylamino)(2-thienyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of (Acetylamino)(2-thienyl)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" and does not form crystals.
-
Question: My this compound is forming an oil or a gooey precipitate instead of crystals upon cooling. What should I do?
-
Answer: "Oiling out" is a common issue in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature that is above the solute's melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the hot recrystallization solvent to the mixture. This can keep the compound dissolved at a lower temperature, allowing it to crystallize as the solution cools further.
-
Slow Cooling: Ensure the solution cools down as slowly as possible. Rapid cooling can promote oiling out. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can facilitate slow crystal growth.
-
Use a Co-solvent System: A mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent), can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. For this compound, a potential co-solvent system could be ethanol (good solvent) and water (bad solvent).
-
Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Seeding: If you have a few pure crystals of this compound, add one or two to the cooled, supersaturated solution. These seed crystals will act as templates for further crystallization.
-
Problem 2: No crystals form even after the solution has cooled to room temperature.
-
Question: My solution of this compound has cooled completely, but no crystals have appeared. What steps can I take to induce crystallization?
-
Answer: A supersaturated solution has formed, and nucleation has not yet occurred. Here are some methods to induce crystallization:
-
Scratching: As mentioned previously, scratching the inner wall of the flask with a glass rod can create nucleation sites.
-
Seeding: Introducing a seed crystal is a very effective method to initiate crystallization.
-
Cooling in an Ice Bath: If crystals do not form at room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and promote crystallization. This should be done after attempting to cool slowly to room temperature first.
-
Reducing the Solvent Volume: If too much solvent was added initially, the solution may not be supersaturated at room temperature. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to the precipitation of impurities.
-
Introducing a Nucleation Point: A small, sharp object like a speck of dust can sometimes initiate crystallization, though this is less controlled. A more controlled method is to dip a glass rod into the solution, remove it, and allow the solvent to evaporate from the tip, leaving a small amount of solid. Then, re-insert the rod into the solution.
-
Problem 3: The recrystallization yield is very low.
-
Question: After recrystallization, I have recovered a much smaller amount of this compound than I started with. How can I improve my yield?
-
Answer: A low yield can be attributed to several factors. Here are some ways to improve it:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excessive amount will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.
-
Ensure Complete Cooling: Cool the solution thoroughly in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.
-
Prevent Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, ensure that the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.
-
Minimize Transfers: Each transfer of the solution or crystals can result in some loss of material. Plan your procedure to minimize the number of transfers.
-
Recover a Second Crop of Crystals: The mother liquor from the first filtration may still contain a significant amount of dissolved product. You can often obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How do I choose a suitable solvent system for recrystallization?
A2: A good recrystallization solvent should meet the following criteria:
-
The compound of interest should be very soluble in the hot solvent and have low solubility in the cold solvent.
-
Impurities should either be insoluble in the hot solvent (so they can be filtered out) or very soluble in the cold solvent (so they remain in the mother liquor).
-
The solvent should not react with the compound being purified.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
The solvent should be non-toxic, non-flammable, and inexpensive, if possible.
Q3: What is the purpose of a hot filtration step?
A3: A hot filtration is performed when the crude sample contains insoluble impurities. The crude material is dissolved in the minimum amount of hot solvent, and the hot solution is then filtered to remove the insoluble impurities. This step should be done quickly and with pre-heated equipment to prevent the desired compound from crystallizing prematurely.
Q4: How can I tell if my recrystallized product is pure?
A4: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden the melting point range and lower the melting point.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide information about the structure and purity of the compound.
Data Presentation
Due to the lack of specific experimental solubility data for this compound in the search results, the following table is a template illustrating how such data should be structured. The values provided are for illustrative purposes only and are not based on experimental measurements.
Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | ~0.5 (Estimated) | ~5.0 (Estimated) |
| Ethanol | ~2.0 (Estimated) | ~20.0 (Estimated) |
| Acetone | ~1.5 (Estimated) | ~15.0 (Estimated) |
| Ethyl Acetate | ~1.0 (Estimated) | ~12.0 (Estimated) |
| Hexane | <0.1 (Estimated) | ~0.5 (Estimated) |
Experimental Protocols
The following is a general protocol for the recrystallization of a solid organic compound like this compound. The specific solvent and volumes will need to be determined experimentally.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a warm water bath or on a hot plate to observe the solubility at an elevated temperature. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected recrystallization solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a gravity funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationship for troubleshooting common recrystallization problems.
(Acetylamino)(2-thienyl)acetic acid degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (Acetylamino)(2-thienyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis of the amide bond: This is a common degradation route for N-acyl-alpha-amino acids, leading to the formation of acetic acid and (amino)(2-thienyl)acetic acid. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation of the thiophene ring: The electron-rich thiophene ring is susceptible to oxidation. This can lead to the formation of thiophene S-oxides and epoxides, which are reactive intermediates that can undergo further reactions, including dimerization or reaction with nucleophiles.[1][2][3][4][5]
-
Halogenation of the thiophene ring: The thiophene ring readily undergoes electrophilic substitution reactions such as halogenation, which can occur in the presence of halogens.[3]
Q2: What are the likely degradation products I should be looking for?
A2: Key potential degradation products to monitor include:
-
(Amino)(2-thienyl)acetic acid (from hydrolysis)
-
Acetic acid (from hydrolysis)
-
This compound S-oxide (from oxidation)
-
Thiophen-2-one derivatives (from oxidation and rearrangement)[6]
-
Halogenated derivatives of this compound (if halogens are present)
Q3: How can I prevent the degradation of this compound during my experiments and storage?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis of the amide bond.
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophene ring.
-
Protection from Light: Store the compound in amber vials or otherwise protected from light to prevent potential photolytic degradation.
-
Low Temperature: Store the compound at reduced temperatures (e.g., 2-8 °C or frozen) to slow down the rate of all potential degradation reactions.
-
Avoidance of Oxidizing Agents: Keep the compound away from strong oxidizing agents.
-
Use of Antioxidants: For solutions, the addition of antioxidants may help to prevent oxidative degradation of the thiophene ring.[7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of compound purity over time in storage. | 1. Hydrolysis of the amide bond due to residual moisture or acidic/basic contaminants. 2. Oxidation of the thiophene ring from exposure to air. 3. Photodegradation from exposure to light. | 1. Ensure the compound is thoroughly dried before storage. Store in a tightly sealed container with a desiccant. 2. Store under an inert atmosphere (nitrogen or argon). 3. Store in an amber vial or in the dark. |
| Unexpected peaks in my HPLC chromatogram after sample preparation. | 1. Degradation during sample preparation (e.g., in acidic or basic mobile phase). 2. On-column degradation. 3. Presence of impurities in the starting material. | 1. Adjust the pH of the sample diluent and mobile phase to be as close to neutral as possible. Prepare samples immediately before analysis. 2. Use a different column or modify chromatographic conditions (e.g., temperature, mobile phase composition). 3. Analyze the starting material using the developed stability-indicating method to confirm its initial purity. |
| Inconsistent results in biological assays. | 1. Degradation of the compound in the assay medium. 2. Interaction of the compound with other components in the assay medium. | 1. Assess the stability of the compound in the assay medium over the time course of the experiment. 2. Prepare fresh stock solutions for each experiment. 3. Investigate potential interactions with other medium components. |
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design and is based on typical degradation profiles for similar compounds.
Table 1: Degradation of this compound under Hydrolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 N HCl (60 °C) | 24 | 85.2 | (Amino)(2-thienyl)acetic acid |
| 0.1 N HCl (60 °C) | 48 | 72.5 | (Amino)(2-thienyl)acetic acid |
| 0.1 N NaOH (60 °C) | 24 | 88.9 | (Amino)(2-thienyl)acetic acid |
| 0.1 N NaOH (60 °C) | 48 | 79.1 | (Amino)(2-thienyl)acetic acid |
| Neutral (pH 7, 60 °C) | 48 | 98.5 | Not significant |
Table 2: Degradation of this compound under Oxidative Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 3% H₂O₂ (Room Temp) | 24 | 82.1 | This compound S-oxide |
| 3% H₂O₂ (Room Temp) | 48 | 68.7 | This compound S-oxide |
| 10% H₂O₂ (Room Temp) | 24 | 65.4 | This compound S-oxide, other oxidative products |
Table 3: Degradation of this compound under Thermal and Photolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 80 °C (Solid State) | 72 | 95.3 | Minor unidentified products |
| ICH Photostability (Solid State) | - | 92.8 | Minor unidentified products |
| ICH Photostability (in Solution) | - | 85.1 | Multiple minor degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways. The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[8][9]
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 N HCl.
- Incubate at 60°C.
- Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).
- Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 N NaOH.
- Incubate at 60°C.
- Withdraw samples at appropriate time points.
- Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent (e.g., methanol or water).
- Add hydrogen peroxide to a final concentration of 3%.
- Keep the solution at room temperature.
- Withdraw samples at appropriate time points.
4. Thermal Degradation:
- Place the solid compound in a stability chamber at 80°C.
- Withdraw samples at appropriate time points.
- For solution studies, dissolve the compound in a suitable solvent and incubate at 60°C.
5. Photolytic Degradation:
- Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]
- A control sample should be kept in the dark under the same temperature conditions.
Sample Analysis:
-
All samples should be analyzed by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.[12][13][14]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate the parent compound from its more polar or less polar degradation products. A typical starting point could be a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 265 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
References
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Evaluation of A New Stability Indicating Method for the Determination of Aceclofenac and Thiocolchicoside in Pharmaceutical Dosage form by RP-HPLC. : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Reaction Conditions for (Acetylamino)(2-thienyl)acetic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (Acetylamino)(2-thienyl)acetic acid. The content focuses on the widely-used Strecker synthesis pathway, a reliable method for producing α-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is a variation of the Strecker amino acid synthesis .[1][2][3] This is a two-step process:
-
α-Aminonitrile Formation: A one-pot reaction involving 2-thiophenecarboxaldehyde, an acetylated amine source (like acetamide or a precursor), and a cyanide source (e.g., KCN or NaCN) to form the intermediate, 2-(acetylamino)-2-(2-thienyl)acetonitrile.[4][5]
-
Hydrolysis: The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[1][6]
Q2: My α-aminonitrile formation step has a very low yield. What are the likely causes?
A2: Low yield in the first step is a common issue. Key factors to investigate include:
-
Purity of Aldehyde: 2-thiophenecarboxaldehyde can oxidize upon storage. Use freshly distilled or purified aldehyde for best results.
-
Presence of Water: The initial formation of an imine intermediate is an equilibrium-driven condensation reaction that produces water.[7] Excess water in the reaction can push the equilibrium back towards the starting materials. Consider using anhydrous solvents and adding a desiccant like magnesium sulfate (MgSO₄).[1]
-
Reaction pH: Imine formation is typically catalyzed by mild acid.[7] Using a reagent like ammonium chloride (NH₄Cl) can provide a suitable, slightly acidic environment.[4] Extreme pH levels (either highly acidic or basic) can inhibit the reaction.
-
Temperature Control: The reaction is often exothermic. Maintaining a cool temperature (e.g., 0-25°C) during the addition of reagents can prevent side reactions.
Q3: The final hydrolysis step is not working well. What can I do to optimize it?
A3: Hydrolysis of the α-aminonitrile requires forcing conditions. If the reaction is incomplete or slow, consider the following:
-
Hydrolysis Conditions: This step requires either a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) with heating (reflux).[1][3] If one condition doesn't work, the other may be more effective.
-
Reaction Time and Temperature: Ensure you are heating for a sufficient period. These reactions can often take several hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protecting Group Stability: Be aware that the N-acetyl group can also be hydrolyzed under harsh acidic or basic conditions. If you observe the formation of the unprotected amino acid, you may need to use milder conditions or re-acetylate the final product.
Q4: What are the best practices for purifying the final this compound product?
A4: As an amino acid derivative, the product is amphoteric, which can be used to your advantage during purification.
-
pH Adjustment/Precipitation: The product will have an isoelectric point (pI) at which its net charge is zero and its solubility in aqueous solution is minimal. Carefully adjusting the pH of the post-hydrolysis solution to this pI can cause the product to precipitate, allowing for isolation by filtration.[8]
-
Recrystallization: This is a standard method for purifying solid organic compounds. Experiment with different solvent systems (e.g., water/ethanol, ethyl acetate/hexanes) to find one that provides high-purity crystals.
-
Chromatography: For high-purity requirements, column chromatography using silica gel is effective.[9] Alternatively, ion-exchange chromatography can be used to separate the amphoteric product from non-ionic impurities.[10][11]
Process Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthesis pathway and a decision tree for troubleshooting common issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. news-medical.net [news-medical.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. US4621153A - Purification and recovery of amino acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (Acetylamino)(2-thienyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Acetylamino)(2-thienyl)acetic acid. Our aim is to address common challenges and provide practical solutions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-Amino-2-(thiophen-2-yl)acetic acid (Precursor) | Incomplete hydrolysis of the aminonitrile intermediate in the Strecker synthesis. | Ensure complete hydrolysis by extending the reaction time or using a higher concentration of acid or base. Monitor the reaction progress by TLC or HPLC. |
| Side reactions of the thiophene ring under the strongly acidic or basic conditions of the Strecker synthesis. | Use milder hydrolysis conditions if possible. Consider protecting the thiophene ring, although this adds extra steps to the synthesis. | |
| Loss of product during workup and purification. | Optimize the extraction and crystallization steps. Ensure the pH is adjusted correctly to precipitate the amino acid. | |
| Low Yield of this compound | Incomplete acetylation of the amino group. | Use a slight excess of acetic anhydride. Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor the disappearance of the starting material by TLC or HPLC. |
| Hydrolysis of the product back to the starting amino acid during workup. | Perform the workup under neutral or slightly acidic conditions. Avoid prolonged exposure to strong bases. | |
| Formation of diacetylated byproduct. | Control the stoichiometry of acetic anhydride carefully. Add the acetic anhydride slowly to the reaction mixture to avoid localized high concentrations. | |
| Product is Contaminated with Starting Material (2-Amino-2-(thiophen-2-yl)acetic acid) | Incomplete acetylation. | See "Low Yield of this compound" section above. |
| Inefficient purification. | Recrystallize the product from a suitable solvent system (e.g., water, ethanol/water). The acetylated product is generally less polar than the starting amino acid. Column chromatography can also be used for purification if needed. | |
| Presence of an Unknown Impurity | A side reaction involving the thiophene ring. | Characterize the impurity using spectroscopic methods (NMR, MS). Thiophene rings can be susceptible to electrophilic substitution or ring-opening under certain conditions. Adjust reaction conditions (temperature, pH) to minimize its formation. |
| Racemization of the chiral center. | If a specific stereoisomer is desired, use a chiral synthesis method or a resolution step after the synthesis of the racemic amino acid. Avoid harsh basic or acidic conditions that can promote racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the precursor, 2-amino-2-(thiophen-2-yl)acetic acid?
A1: The Strecker synthesis is a widely used method for the preparation of α-amino acids, including 2-amino-2-(thiophen-2-yl)acetic acid. This reaction involves the treatment of 2-thiophenecarboxaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Q2: What are the critical parameters to control during the N-acetylation step?
A2: The key parameters to control are the stoichiometry of the acetylating agent (acetic anhydride), temperature, and reaction time. A slight excess of acetic anhydride is typically used to ensure complete conversion of the amino acid. The reaction is often carried out at low temperatures (e.g., 0-5 °C) to minimize side reactions. Monitoring the reaction progress by a suitable analytical technique like TLC or HPLC is crucial to determine the optimal reaction time.
Q3: What are the potential side reactions during the N-acetylation of 2-amino-2-(thiophen-2-yl)acetic acid with acetic anhydride?
A3: The primary side reaction is the formation of a diacetylated product, where the carboxylic acid group is converted to a mixed anhydride. This can be minimized by controlling the amount of acetic anhydride used and maintaining a low reaction temperature. Over-acetylation can also occur if the reaction is left for too long or at an elevated temperature.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is the most common method for purifying the final product.[1] Due to the difference in polarity between the starting amino acid and the N-acetylated product, recrystallization is often effective in removing unreacted starting material. A common solvent system is water or a mixture of an organic solvent and water (e.g., ethanol/water). The purity of the recrystallized product should be checked by measuring its melting point and using analytical techniques such as HPLC and NMR.
Q5: How can I avoid racemization during the synthesis?
A5: Racemization can be a concern, especially if a specific enantiomer of this compound is desired. To minimize racemization, it is important to avoid strong basic conditions during the synthesis and purification steps. If the starting amino acid is enantiomerically pure, using mild acetylation conditions will help to retain its stereochemical integrity.
Experimental Protocols
Synthesis of 2-Amino-2-(thiophen-2-yl)acetic acid via Strecker Synthesis
This protocol is a general guideline and may require optimization.
-
Imine Formation: In a well-ventilated fume hood, dissolve 2-thiophenecarboxaldehyde in a suitable solvent such as methanol. Add an aqueous solution of ammonium chloride and ammonium hydroxide. Stir the mixture at room temperature for the time required to form the imine, which can be monitored by TLC.
-
Cyanide Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium cyanide or potassium cyanide in water. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate safety precautions. Continue stirring at a low temperature until the reaction is complete (monitored by TLC).
-
Hydrolysis of the Aminonitrile: The resulting α-aminonitrile can be hydrolyzed to the amino acid without isolation. Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to the reaction mixture. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the nitrile peak in IR spectroscopy or by HPLC).
-
Workup and Isolation: After cooling, adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6) using a base or an acid. The amino acid will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and then with a water-miscible organic solvent like ethanol. Dry the product under vacuum.
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: Suspend 2-amino-2-(thiophen-2-yl)acetic acid in a mixture of water and a suitable organic solvent (e.g., acetone or dioxane).
-
Acetylation: Cool the suspension in an ice bath. While stirring vigorously, slowly add acetic anhydride to the mixture. Maintain the temperature below 5 °C. The pH of the reaction mixture can be maintained slightly basic by the concurrent addition of a base like a sodium bicarbonate solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting amino acid is consumed.
-
Workup and Isolation: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of about 2-3. The product will precipitate. Collect the solid by filtration, wash it with cold water, and dry it under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Overall synthetic route.
Potential Side Reactions in the N-Acetylation Step
Caption: Formation of diacetylated byproduct.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow.
References
Technical Support Center: Overcoming Solubility Issues with (Acetylamino)(2-thienyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (Acetylamino)(2-thienyl)acetic acid. The information is presented in a practical question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound containing a carboxylic acid group, an acetylamino group, and a thiophene ring. As a carboxylic acid, its solubility is expected to be highly dependent on pH. It is likely poorly soluble in neutral and acidic aqueous solutions and more soluble in alkaline conditions due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.[1][2] Its thiophene component suggests some solubility in organic solvents.[3][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the first step I should take?
A2: The initial and most critical step is to adjust the pH of your aqueous solution. Since this compound is an acidic compound, increasing the pH above its pKa will convert it to its more soluble salt form. A systematic approach to determining the optimal pH is recommended.
Q3: Are there common organic solvents that can be used to dissolve this compound?
Q4: Can heating the solution help improve solubility?
A4: Yes, gently heating the solution can increase the kinetic energy of the solvent and solute molecules, which often leads to increased solubility. However, it is crucial to ensure that this compound is stable at elevated temperatures to avoid degradation. Always check the compound's thermal stability before applying heat.
Q5: What are some advanced techniques if basic methods fail?
A5: If pH adjustment, co-solvents, and heating are insufficient, more advanced formulation strategies can be employed. These include micronization to increase the surface area of the solid, the use of surfactants to form micelles that encapsulate the compound, or creating amorphous solid dispersions to overcome the energy barrier of the crystal lattice.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: The compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
Q: How can I systematically determine the optimal pH for dissolving this compound?
A: Since the pKa of this compound is not published, an experimental determination is necessary. A common and effective method is potentiometric titration.[10][11][12]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation of the Analyte Solution:
-
Accurately weigh a small amount of this compound.
-
If it is insoluble in water, dissolve it in a small amount of a co-solvent like ethanol or methanol and then dilute with deionized water. The final concentration should be around 1-10 mM.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add small, precise increments of the NaOH solution.
-
After each addition, allow the pH to stabilize and record the value and the total volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).
-
Logical Workflow for pH Adjustment
Caption: Workflow for resolving solubility issues via pH adjustment.
Issue 2: The compound needs to be dissolved in a mixed aqueous-organic system, but it precipitates upon addition of the aqueous component.
Q: How can I identify a suitable co-solvent system and determine the optimal ratio?
A: A co-solvent screening should be performed to identify organic solvents in which the compound is freely soluble and that are miscible with water.[13] Subsequently, a titration method can be used to determine the maximum tolerable aqueous content.
Experimental Protocol: Co-solvent System Optimization
-
Solvent Screening:
-
Test the solubility of this compound in a range of water-miscible organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, propylene glycol, polyethylene glycol).
-
Prepare a concentrated stock solution in the solvent that provides the highest solubility.
-
-
Aqueous Titration:
-
Take a known volume of the concentrated stock solution.
-
Slowly add the aqueous buffer dropwise while stirring vigorously.
-
Observe for any signs of precipitation (cloudiness).
-
The point at which precipitation begins is the limit of aqueous tolerance for that co-solvent ratio.
-
-
Optimization:
-
Repeat the titration with different initial concentrations of the compound in the organic solvent to map out the solubility curve.
-
The goal is to find the highest possible aqueous content while maintaining the desired compound concentration without precipitation.
-
Data Presentation: Hypothetical Co-solvent Screening Results
| Co-Solvent | Solubility at 25°C (mg/mL) | Max. Aqueous Content (%) for a 10 mg/mL Solution |
| DMSO | >100 | 80% |
| DMF | >100 | 75% |
| Ethanol | 25 | 40% |
| Methanol | 20 | 35% |
| Acetone | 15 | 20% |
Issue 3: Standard dissolution methods are not providing a sufficiently high concentration for my experiment.
Q: What are some advanced strategies to significantly enhance the solubility of this compound?
A: When higher concentrations are required, more advanced formulation techniques can be explored. These include the use of surfactants, micronization, or the preparation of amorphous solid dispersions.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic parts of the drug molecule.[8][9] A screening of different non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) at concentrations above their critical micelle concentration (CMC) can be performed.
-
Micronization: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][4][14] This is a physical modification and does not change the intrinsic solubility but can significantly improve the speed at which the compound dissolves.
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline solid into an amorphous state dispersed within a polymer matrix, the energy required to dissolve the compound is reduced, leading to higher apparent solubility and dissolution rates.[6][15]
Experimental Workflow: Advanced Solubility Enhancement
Caption: Decision tree for advanced solubility enhancement techniques.
Quantitative Analysis Protocols
To accurately assess the outcomes of the troubleshooting steps, reliable quantitative methods are necessary.
Experimental Protocol: Solubility Determination by UV-Vis Spectroscopy
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).
-
Scan the absorbance of the solution over a UV-Vis range (e.g., 200-400 nm) to determine the λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot absorbance versus concentration to create a calibration curve and determine the molar absorptivity using the Beer-Lambert law.[16]
-
-
Saturated Solution Preparation:
-
Add an excess amount of the compound to the solvent system of interest (e.g., a specific buffer or co-solvent mixture).
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
-
Measurement:
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute the filtrate to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at λmax.
-
Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor.[17][18][19]
-
Data Presentation: Example Solubility Data
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 5.0) | 25 | 0.2 |
| PBS (pH 7.4) | 25 | 1.5 |
| PBS (pH 9.0) | 25 | 25.8 |
| 50% Ethanol in Water | 25 | 5.3 |
| 1% Tween® 80 in PBS (pH 7.4) | 25 | 8.9 |
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. pharmtech.com [pharmtech.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ijcrt.org [ijcrt.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. jocpr.com [jocpr.com]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Purification of (Acetylamino)(2-thienyl)acetic Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for (Acetylamino)(2-thienyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route. Based on the synthesis of the parent compound, 2-thienylacetic acid, impurities may include unreacted starting materials (e.g., 2-thienylacetic acid, acetic anhydride), side-reaction products, and residual solvents. The presence of colored impurities often indicates polymerization or degradation products.
Q2: My compound is failing to crystallize from the solution. What are the possible reasons?
A2: Several factors can inhibit crystallization:
-
Supersaturation has not been reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration.
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A solvent system consisting of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble) is often more effective.
-
Presence of impurities: Certain impurities can act as crystallization inhibitors. An additional purification step, like treatment with activated carbon, may be necessary.
-
Cooling too rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Lack of nucleation sites: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate crystal growth.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Completely dissolve the compound at high temperatures (near the solvent's boiling point).
-
Dissolve the compound poorly at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the solution (mother liquor) after cooling.
-
Have a boiling point below the melting point of the compound to prevent it from "oiling out."
-
Be chemically inert and not react with the compound.
-
Be volatile enough to be easily removed from the crystals after filtration.
For this compound, which is more polar than its parent compound, start with polar protic solvents like ethanol, methanol, or isopropanol, or a mixture of an organic solvent with water.
Q4: My purified product is still colored. How can I remove the color?
A4: Colored impurities are typically large, polar, conjugated molecules. They can often be removed by treating the hot solution with a small amount of activated carbon (charcoal) before the filtration and crystallization steps. The impurities adsorb onto the surface of the carbon, which is then removed by hot filtration. Use carbon sparingly, as it can also adsorb some of your desired product, reducing the overall yield.
Q5: When is column chromatography a better option than recrystallization?
A5: Column chromatography is preferred when:
-
Recrystallization fails to remove impurities with similar solubility profiles to your compound.
-
You need to separate a complex mixture of byproducts.
-
You are working with a very small amount of material where losses from recrystallization would be significant.
-
The compound is an oil or a low-melting solid that is difficult to crystallize.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Precipitate ("Oiling Out") | 1. The solution is being cooled too quickly.2. The boiling point of the solvent is higher than the melting point of the compound.3. The compound is too soluble in the chosen solvent. | 1. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Consider insulating the flask.2. Choose a solvent with a lower boiling point.3. Add an "anti-solvent" dropwise to the hot solution until it just becomes cloudy, then add a few drops of the original solvent to clarify and cool slowly. |
| Very Low or No Crystal Yield | 1. Too much solvent was used.2. The compound is highly soluble in the solvent even at low temperatures.3. Premature crystallization occurred during hot filtration. | 1. Evaporate a portion of the solvent under reduced pressure and attempt to crystallize again.2. Try a different solvent or a mixed solvent system.3. Pre-heat the funnel and filter paper before hot filtration. Use a fluted filter paper for faster filtration. |
| Impure Crystals (by TLC/HPLC) | 1. Impurities co-precipitated with the product.2. The solution was cooled too rapidly, trapping impurities in the crystal lattice. | 1. Perform a second recrystallization, potentially using a different solvent system.2. Ensure slow cooling. If impurities are colored, use an activated carbon treatment.3. If impurities persist, consider purification by column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product in different solvents (e.g., ethanol, water, ethanol/water mixtures, ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid. This should be done on a hot plate in a fume hood.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: For a polar compound like this compound, silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent) Selection: Determine the best eluent system using thin-layer chromatography (TLC). A good system will show the desired compound with an Rf value of approximately 0.25-0.35. Start with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin running the eluent through the column, collecting fractions. You can gradually increase the polarity of the eluent (gradient elution) to move more polar compounds through the column faster.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualized Workflows and Logic
Common pitfalls in handling (Acetylamino)(2-thienyl)acetic acid
Welcome to the technical support center for (Acetylamino)(2-thienyl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the handling and experimentation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of thiophene-2-acetic acid. Thiophene-containing compounds are of significant interest in medicinal chemistry. For instance, thiophene-2-acetic acid itself serves as a precursor in the synthesis of antibiotics like cephaloridine and cephalothin[1]. Derivatives of thiophene are explored for a wide range of pharmacological activities.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed and away from strong oxidizing agents.[2]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, purification, analysis, and general handling of this compound.
Synthesis
Problem: Low yield during synthesis.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure that the reaction is allowed to proceed to completion. Reaction times may need to be extended, or the temperature may need to be optimized.
-
-
Possible Cause 2: Side reactions.
-
Solution: The synthesis of thiophene derivatives can sometimes be accompanied by side reactions. For instance, in reactions involving acylation of the thiophene ring, polysubstitution can occur. Careful control of stoichiometry and reaction conditions is crucial. Consider using milder reagents or protecting groups if necessary.
-
-
Possible Cause 3: Degradation of starting materials or product.
-
Solution: Thiophene rings can be sensitive to strong acids or oxidizing agents. Ensure that the reagents and conditions used are compatible with the thiophene moiety. The acetylamino group could also be susceptible to hydrolysis under strong acidic or basic conditions.
-
Problem: Formation of impurities that are difficult to separate.
-
Possible Cause 1: Isomer formation.
-
Solution: Depending on the synthetic route, substitution at different positions of the thiophene ring can lead to isomeric impurities. Utilize purification techniques with high resolving power, such as column chromatography with an optimized solvent system or preparative HPLC.
-
-
Possible Cause 2: Residual starting materials or reagents.
-
Solution: Ensure that the work-up procedure is effective in removing unreacted starting materials and reagents. This may involve extractions with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) and washes. Recrystallization from a suitable solvent system can also be highly effective.
-
Purification
Problem: Difficulty in recrystallizing the product.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: A systematic solvent screen is recommended. The ideal recrystallization solvent (or solvent mixture) is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Possible Cause 2: Presence of oily impurities.
-
Solution: If the product oils out during recrystallization, it may be due to the presence of impurities that lower the melting point. Try to pre-purify the crude product using a short plug of silica gel to remove some of the impurities before attempting recrystallization.
-
Problem: Product appears discolored.
-
Possible Cause: Trace impurities or degradation.
-
Solution: Discoloration often indicates the presence of minor, highly colored impurities. Treatment of a solution of the product with activated carbon can sometimes help to remove these impurities. However, be aware that this may also lead to some loss of the desired product. Ensure that the compound is not exposed to light or air for extended periods, as this can sometimes lead to the formation of colored degradation products.
-
Stability and Degradation
Problem: The compound degrades upon storage or during an experiment.
-
Possible Cause 1: Hydrolysis of the acetylamino group.
-
Solution: The N-acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of the corresponding amino acid. It is important to maintain a neutral pH whenever possible. If the experimental conditions require acidic or basic pH, the experiment should be conducted at a lower temperature to minimize degradation, and the exposure time should be kept as short as possible.
-
-
Possible Cause 2: Decarboxylation.
-
Solution: Thienylacetic acids can undergo decarboxylation, especially at elevated temperatures or under certain catalytic conditions, to release carbon dioxide.[3][4][5] Avoid excessive heating of the compound, particularly in solution. If a reaction needs to be heated, it is advisable to conduct a small-scale experiment first to assess the thermal stability of the compound under the proposed conditions.
-
Solubility
Problem: The compound is poorly soluble in the desired solvent.
-
Solution: The solubility of this compound will vary depending on the solvent.
-
For aqueous solutions, the solubility is expected to be pH-dependent due to the carboxylic acid group. The compound will be more soluble in basic aqueous solutions where it is deprotonated to form a carboxylate salt.
-
For organic solvents, a range of polar and non-polar solvents should be tested. Common solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are often good starting points for polar organic compounds. The addition of a small amount of a co-solvent can sometimes significantly improve solubility. For weakly basic compounds, adding a small amount of acetic acid to the solvent can sometimes increase solubility by forming a transient salt.[6]
-
Analytical Characterization
Problem: Extraneous peaks in the NMR spectrum.
-
Possible Cause 1: Residual solvent.
-
Possible Cause 2: Impurities from the synthesis.
-
Solution: Compare the NMR spectrum of the final product with those of the starting materials and known byproducts. If unreacted starting materials are present, further purification is necessary.
-
-
Possible Cause 3: Degradation products.
-
Solution: Look for peaks that might correspond to potential degradation products, such as the deacetylated compound or the decarboxylated product. Comparing the NMR of a freshly prepared sample with one that has been stored for some time or subjected to harsh conditions can help identify degradation peaks.
-
Problem: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Since the compound has a carboxylic acid group, the pH of the mobile phase will affect its retention and peak shape. For reverse-phase HPLC, it is generally recommended to use a mobile phase with a pH that is at least 2 units below the pKa of the acidic analyte to ensure it is in its neutral form. This typically results in better peak shape and retention. Adding a small amount of an acid like formic acid or acetic acid to the mobile phase is common practice.
-
-
Possible Cause 2: Column incompatibility.
-
Solution: Ensure that the stationary phase of the HPLC column is suitable for the analysis of your compound. A C18 column is a good starting point for many organic molecules. If issues persist, trying a different type of stationary phase (e.g., C8, phenyl-hexyl) may be beneficial.
-
-
Possible Cause 3: Sample overload.
-
Solution: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting the sample and re-injecting.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | (S)-acetylamino(2-thienyl)acetic acid | 2-Thiopheneacetic acid |
| Molecular Formula | C8H9NO3S[9] | C6H6O2S[1] |
| Molecular Weight | 199.23 g/mol [9] | 142.17 g/mol [1] |
| Appearance | Not specified (typically a solid) | White solid[1] |
| Hydrogen Bond Donor Count | 2[9] | 1 |
| Hydrogen Bond Acceptor Count | 4[9] | 2 |
| Rotatable Bond Count | 3[9] | 2 |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis
This is a general starting method and may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (a UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase composition) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
- 1. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 5. Reactivity: Decarboxylation [employees.csbsju.edu]
- 6. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. (S)-acetylamino(2-thienyl)acetic acid | C8H9NO3S | CID 52114044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (Acetylamino)(2-thienyl)acetic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of (Acetylamino)(2-thienyl)acetic acid production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
Issue 1: Low Yield in the N-Acetylation Step
Question: We are experiencing significantly lower than expected yields during the N-acetylation of 2-amino-2-(thiophen-2-yl)acetic acid with acetic anhydride. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in N-acetylation reactions at scale can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material and the formation of the product. Reaction times may need to be extended at a larger scale. Temperature Control: Ensure uniform heating of the reactor. Hot spots or insufficient heating can lead to incomplete conversion. For the acetylation of amino acids, temperatures can range from 0°C to 50°C.[1] |
| Hydrolysis of Acetic Anhydride | Moisture Control: Ensure all reactants, solvents, and equipment are dry. Acetic anhydride is highly susceptible to hydrolysis, which reduces its effective concentration. |
| Incorrect pH | pH Adjustment: The pH of the reaction mixture is crucial. For the acetylation of amino acids, the reaction is often carried out under weakly basic conditions to ensure the amino group is sufficiently nucleophilic.[2] The use of a base like sodium acetate can buffer the reaction medium.[2] |
| Side Reactions | By-product Analysis: Analyze the crude product and mother liquor for potential by-products. Over-acetylation or degradation of the starting material or product can occur. |
| Product Isolation Issues | Solubility: The solubility of the product in the reaction and wash solvents can lead to losses. Optimize the crystallization and filtration conditions. Purification Losses: Each purification step (e.g., recrystallization, chromatography) can contribute to yield loss. Minimize the number of purification steps where possible. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for addressing low N-acetylation yield.
Issue 2: Product Purity Issues and Impurity Profile
Question: We are observing significant impurities in our scaled-up batches of this compound. What are the likely impurities and how can we control them?
Answer:
Impurity profiling is a critical aspect of scaling up pharmaceutical production to ensure the safety and efficacy of the final product.[3][4]
Common Impurities and Control Strategies:
| Impurity Type | Potential Source | Control & Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction; inefficient purification. | Optimize reaction conditions for full conversion. Improve purification methods such as recrystallization or chromatography. |
| By-products from Synthesis | Side reactions during the synthesis of the 2-thienylacetic acid precursor or the N-acetylation step. | Adjust reaction conditions (temperature, stoichiometry, catalyst) to minimize side reactions. Perform impurity profiling using techniques like LC-MS or GC-MS to identify and quantify by-products.[5] |
| Degradation Products | Instability of the product under reaction, work-up, or storage conditions. | Evaluate the stability of the product at different temperatures and pH values. Store the final product under appropriate conditions (e.g., protected from light and moisture). |
| Residual Solvents | Incomplete removal of solvents used in the reaction or purification. | Implement efficient drying procedures and set appropriate specifications for residual solvents based on regulatory guidelines. |
| Inorganic Impurities | Residues from reagents and catalysts. | Use high-purity reagents and catalysts. Implement appropriate work-up procedures to remove inorganic salts. |
Experimental Protocol: General N-Acetylation of an Amino Acid
This protocol is a general guideline and should be optimized for the specific substrate and scale.
-
Reaction Setup:
-
Charge the reactor with the amino acid and a suitable solvent (e.g., acetic acid, water).
-
If using a base, add it to the mixture.
-
Cool the mixture to the desired starting temperature (e.g., 0-10°C).[1]
-
-
Addition of Acetic Anhydride:
-
Slowly add acetic anhydride to the reaction mixture while maintaining the temperature. A typical molar equivalent is 1.2 to 1.3 times the amino acid.[3]
-
-
Reaction:
-
Allow the reaction to proceed at the optimized temperature (e.g., 20-50°C) for a predetermined time.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench any excess acetic anhydride.
-
Adjust the pH to precipitate the product.
-
Isolate the crude product by filtration.
-
Wash the filter cake with a suitable solvent to remove impurities.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system to achieve the desired purity.
-
Dry the purified product under vacuum at a suitable temperature.
-
Process Flow Diagram for N-Acetylation:
Caption: General experimental workflow for N-acetylation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of the 2-thienylacetic acid precursor?
A1: The synthesis of 2-thienylacetic acid, a key precursor, presents several challenges at an industrial scale.[1] Traditional methods like the Willgerodt-Kindler reaction often suffer from low yields and require harsh conditions, such as high pressure and temperature, which are difficult and costly to manage in large reactors.[6] Other routes may involve toxic reagents like sodium cyanide or produce unstable intermediates.[1] The separation of intermediates and the purification of the final product can also be complex.[1]
Q2: What analytical techniques are recommended for quality control during production?
A2: A combination of analytical techniques is essential for robust quality control. High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring reaction progress, quantifying the final product, and identifying and quantifying impurities. Gas Chromatography (GC) is typically used for analyzing residual solvents. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structure elucidation of the final product and any unknown impurities.[5]
Q3: Are there greener alternatives to traditional acetylation reagents like acetic anhydride?
A3: Yes, research is ongoing into more environmentally friendly acetylation methods. One approach is the use of isopropenyl acetate as an acetylating agent, which produces acetone as a benign byproduct.[7] Another strategy involves using catalytic amounts of acetic acid with an ester like ethyl acetate as the acyl source, reducing the need for corrosive reagents.[8] Continuous flow chemistry is also being explored to improve safety, efficiency, and reduce waste in N-acetylation processes.[9]
Q4: How does the physical form of the final product (e.g., crystal size, polymorphism) impact downstream processing?
A4: The physical properties of the final this compound are critical for its use in subsequent steps, such as the synthesis of cephalosporin antibiotics. Consistent crystal size and morphology are important for good flowability, handling, and dissolution rates. The presence of different polymorphs can affect the product's stability, solubility, and bioavailability. Therefore, controlling the crystallization process to consistently produce the desired solid-state form is a crucial aspect of scaling up production.
Quantitative Data Summary (Illustrative, based on related processes):
The following table provides illustrative quantitative data for N-acetylation reactions, as specific data for the target molecule at scale is proprietary. These values can serve as a starting point for process development.
| Parameter | Typical Range | Reference |
| Reactant Molar Ratio (Acetic Anhydride : Amino Acid) | 1.2 : 1 to 1.5 : 1 | [3][7] |
| Reaction Temperature (°C) | 0 - 60 | [1] |
| Reaction Time (hours) | 1 - 24 | [7] |
| Yield (%) | 78 - 97 (highly substrate dependent) | [3][7] |
| Purity after Recrystallization (%) | > 99 | [3] |
References
- 1. US4196299A - Process for manufacturing thienyl-2 acetic acid - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. biomedres.us [biomedres.us]
- 4. ijrpr.com [ijrpr.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
Validation & Comparative
Validating the Structure of (Acetylamino)(2-thienyl)acetic acid with NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the validation of (Acetylamino)(2-thienyl)acetic acid, using the structurally related and well-characterized compound, 2-(thiophen-2-yl)acetic acid, as a reference. This document outlines the expected NMR spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for structural confirmation.
Comparative NMR Data Analysis
The structural elucidation of this compound can be effectively achieved by comparing its ¹H and ¹³C NMR spectra with those of 2-(thiophen-2-yl)acetic acid. The primary difference between these two molecules is the substitution of a proton on the alpha-carbon of the acetic acid moiety with an acetylamino group. This substitution is expected to induce significant changes in the chemical shifts of the neighboring nuclei, providing a clear basis for structural confirmation.
Below is a table summarizing the experimental ¹H and ¹³C NMR data for 2-(thiophen-2-yl)acetic acid and the predicted data for this compound. The predicted values are based on established chemical shift increments for an acetylamino substituent.
| Compound | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-(thiophen-2-yl)acetic acid | Hα (CH₂): ~3.8 (s, 2H)H3': ~7.0 (dd, 1H)H4': ~7.0 (t, 1H)H5': ~7.3 (dd, 1H)COOH: ~11-12 (br s, 1H) | Cα (CH₂): ~35C2': ~138C3': ~127C4': ~125C5': ~126COOH: ~172 | |
| This compound | Hα (CH): ~5.5 (d, 1H)NH: ~8.0 (d, 1H)H3': ~7.0 (dd, 1H)H4': ~7.0 (t, 1H)H5': ~7.4 (dd, 1H)CH₃: ~2.0 (s, 3H)COOH: ~11-12 (br s, 1H) | Cα (CH): ~55C2': ~140C3': ~127C4': ~126C5': ~127C=O (amide): ~170CH₃: ~23COOH: ~173 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The predicted values for this compound are estimations and require experimental verification.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be done manually or using automated shimming routines.
3. ¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set a suitable relaxation delay (e.g., 2-5 seconds).
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy, with 2-(thiophen-2-yl)acetic acid as a comparative standard.
Caption: Logical workflow for the validation of this compound structure using NMR.
By following this comprehensive guide, researchers can confidently validate the structure of this compound. The combination of detailed experimental protocols, comparative data analysis, and a clear logical workflow ensures a robust and scientifically sound approach to structural elucidation.
A Comparative Efficacy Analysis of (Acetylamino)(2-thienyl)acetic acid and Structurally Related Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of (Acetylamino)(2-thienyl)acetic acid and its structural analogs. Due to the limited publicly available data on this compound, this guide focuses on its close structural and functional analog, Tiaprofenic acid , a commercially available non-steroidal anti-inflammatory drug (NSAID). The efficacy of Tiaprofenic acid is compared with other widely used NSAIDs, including Ibuprofen, Diclofenac, Naproxen, and the COX-2 selective inhibitor, Celecoxib. This comparison is based on their inhibitory activity against cyclooxygenase (COX) enzymes and their performance in preclinical models of acute inflammation.
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[1][3] The relative inhibitory activity of a compound against COX-1 and COX-2 is a key determinant of its efficacy and side-effect profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Diclofenac | 0.076[5] | 0.026[5] | 2.9 |
| Ibuprofen | 12[5] | 80[5] | 0.15 |
| Naproxen | 8.72[3] | 5.15[3] | 1.69 |
| Celecoxib | 82[5] | 6.8[5] | 12.06 |
Note: A lower IC50 value indicates greater potency. A selectivity ratio greater than 1 suggests a preference for COX-2 inhibition.
In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of new compounds.[6][7] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling over time.
The following table presents a comparison of the in vivo anti-inflammatory activity of Diclofenac and Naproxen in the carrageenan-induced rat paw edema model. Clinical studies have shown that Tiaprofenic acid has comparable efficacy to both Ibuprofen and Diclofenac in treating osteoarthritis and rheumatoid arthritis.[8][9]
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Diclofenac | 5 | Oral | 2 hours | 56.17 ± 3.89 | [10] |
| 20 | Oral | 3 hours | 71.82 ± 6.53 | [10] | |
| Naproxen | 15 | Oral | 2 hours | 81 | |
| 15 | Oral | 3 hours | 73 |
Experimental Protocols
In Vitro COX Inhibitor Screening Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The enzymatic reaction leads to the production of prostaglandins (e.g., Prostaglandin E2 - PGE2). The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay.
-
IC50 Calculation: The concentration of the test compound that causes a 50% reduction in prostaglandin production compared to the vehicle control is determined and reported as the IC50 value.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or vehicle (control) is administered to the animals, usually via the oral or intraperitoneal route, at a predetermined time before the induction of inflammation.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema for the treated group is calculated relative to the vehicle-treated control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of non-selective NSAIDs.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-centre study of tiaprofenic acid ('Surgam') and five comparative drugs in rheumatoid arthritis and osteoarthritis in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 7. A controlled comparison of tiaprofenic acid and ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized double-blind comparison of tiaprofenic acid and diclophenac sodium after third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Synthetic (Acetylamino)(2-thienyl)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthetically derived active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. This guide provides a comparative analysis of key analytical techniques for determining the purity of (Acetylamino)(2-thienyl)acetic acid, a crucial intermediate in the synthesis of various pharmaceuticals. The following sections present a head-to-head comparison of common analytical methods, detailed experimental protocols, and visual representations of the analytical workflow.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for purity determination hinges on factors such as the analyte's physicochemical properties, the nature of potential impurities, and the desired level of sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed techniques in pharmaceutical analysis.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound.[2] | Requires derivatization to increase the volatility and thermal stability of N-acetylated amino acids.[3] |
| Sensitivity | High sensitivity, particularly with UV or mass spectrometric detection. | Very high sensitivity, especially with selected ion monitoring (SIM) mode. |
| Specificity | Good specificity, especially when coupled with a diode array detector (DAD) or a mass spectrometer (LC-MS). | Excellent specificity due to mass fragmentation patterns, allowing for definitive peak identification.[1] |
| Common Impurities Detected | Starting materials, reaction byproducts, intermediates, and degradation products. | Volatile impurities, residual solvents, and derivatized non-volatile impurities. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | More complex, requiring a derivatization step (e.g., silylation) to make the analyte suitable for GC analysis. |
| Typical Purity Levels Achievable | Routinely used to determine purity levels of >99%. | Can detect trace-level impurities, contributing to a comprehensive purity profile. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative determination of this compound and its non-volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization) in a 40:60 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Standard Preparation | Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL. |
| Sample Preparation | Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of 0.1 mg/mL. |
| Purity Calculation | The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is designed for the identification and quantification of volatile impurities and, with derivatization, the main component and its non-volatile impurities.
Derivatization Step:
-
Accurately weigh 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a 5% phenyl methylpolysiloxane stationary phase. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Injection Mode | Split (split ratio of 20:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Impurity Identification | Based on comparison of the obtained mass spectra with a reference library (e.g., NIST). |
Visualizing the Analytical Workflow
Diagrams can effectively illustrate the logical flow of the purity analysis process. The following diagrams were created using Graphviz (DOT language).
References
Comparative study of different synthesis routes for (Acetylamino)(2-thienyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the production of (Acetylamino)(2-thienyl)acetic acid, a molecule of interest in pharmaceutical research. The comparison focuses on key performance indicators such as reaction yield, purity, and the complexity of the experimental procedures. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a derivative of 2-thienylacetic acid, a known precursor to antibiotics like cephaloridine and cephalothin. The introduction of an acetylamino group at the alpha-position can significantly alter the molecule's biological activity, making its efficient synthesis a topic of considerable interest. This guide will explore two primary multi-step chemical synthesis pathways: the Strecker Synthesis and the Bucherer-Bergs Synthesis. Both routes commence from the readily available starting material, 2-thiophenecarboxaldehyde, and converge to the final product via the key intermediate, 2-amino-2-(thiophen-2-yl)acetic acid.
Comparative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis routes, providing a clear comparison of their efficiency at each stage.
| Synthesis Route | Step | Intermediate/Product | Starting Material | Reagents | Typical Yield (%) |
| Strecker Synthesis | 1 | 2-Amino-2-(thiophen-2-yl)acetonitrile | 2-Thiophenecarboxaldehyde | KCN, NH₄Cl | ~85 |
| 2 | 2-Amino-2-(thiophen-2-yl)acetic acid | 2-Amino-2-(thiophen-2-yl)acetonitrile | HCl (aq) | ~75 | |
| 3 | This compound | 2-Amino-2-(thiophen-2-yl)acetic acid | Acetic Anhydride | ~90 | |
| Bucherer-Bergs Synthesis | 1 | 5-(Thiophen-2-yl)imidazolidine-2,4-dione | 2-Thiophenecarboxaldehyde | KCN, (NH₄)₂CO₃ | ~80 |
| 2 | 2-Amino-2-(thiophen-2-yl)acetic acid | 5-(Thiophen-2-yl)imidazolidine-2,4-dione | Ba(OH)₂ or NaOH | ~70 | |
| 3 | This compound | 2-Amino-2-(thiophen-2-yl)acetic acid | Acetic Anhydride | ~90 |
Synthesis Route 1: Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. The synthesis proceeds in three main steps starting from 2-thiophenecarboxaldehyde.
Caption: Strecker Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-(thiophen-2-yl)acetonitrile
-
In a well-ventilated fume hood, a solution of potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in water is prepared.
-
2-Thiophenecarboxaldehyde is added to the aqueous solution.[1][2][3]
-
The mixture is stirred at room temperature for several hours.
-
The resulting α-aminonitrile precipitates from the solution and is collected by filtration.[4][5]
-
The crude product is washed with cold water and dried.
Step 2: Synthesis of 2-Amino-2-(thiophen-2-yl)acetic acid
-
The crude 2-amino-2-(thiophen-2-yl)acetonitrile is suspended in concentrated hydrochloric acid.
-
The mixture is heated under reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.[1][4][5]
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the α-amino acid.
-
The product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol).
Step 3: Synthesis of this compound
-
2-Amino-2-(thiophen-2-yl)acetic acid is dissolved in a suitable solvent, such as a mixture of water and a base (e.g., sodium hydroxide), or in acetic acid.
-
The solution is cooled in an ice bath.
-
Acetic anhydride is added dropwise to the cooled solution with vigorous stirring.[6][7]
-
The reaction mixture is stirred for a period, allowing the N-acetylation to complete.
-
The product is isolated by acidification of the reaction mixture, which causes the precipitation of this compound.
-
The precipitate is collected by filtration, washed with cold water, and dried.
Synthesis Route 2: Bucherer-Bergs Synthesis
The Bucherer-Bergs synthesis provides an alternative route to α-amino acids through a hydantoin intermediate. This method also starts with 2-thiophenecarboxaldehyde.
Caption: Bucherer-Bergs Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 5-(Thiophen-2-yl)imidazolidine-2,4-dione
-
A mixture of 2-thiophenecarboxaldehyde, potassium cyanide (KCN), and ammonium carbonate is prepared in a suitable solvent, typically a mixture of ethanol and water.[8][9][10]
-
The reaction mixture is heated in a sealed vessel to a temperature of 60-70 °C for several hours.[9]
-
Upon cooling, the hydantoin product precipitates from the solution.
-
The crude product is collected by filtration, washed with water, and can be purified by recrystallization.[8]
Step 2: Synthesis of 2-Amino-2-(thiophen-2-yl)acetic acid
-
The 5-(thiophen-2-yl)imidazolidine-2,4-dione is hydrolyzed by heating with a strong base, such as barium hydroxide or sodium hydroxide solution.
-
The reaction mixture is heated under reflux for an extended period to ensure complete cleavage of the hydantoin ring.
-
After hydrolysis, the reaction mixture is cooled and acidified (e.g., with sulfuric acid if using Ba(OH)₂) to precipitate the amino acid.
-
The product is isolated by filtration, washed, and can be further purified by recrystallization.
Step 3: Synthesis of this compound
This step follows the same procedure as Step 3 of the Strecker Synthesis, as the starting material, 2-amino-2-(thiophen-2-yl)acetic acid, is the same.
Discussion and Comparison
Both the Strecker and Bucherer-Bergs syntheses offer viable pathways to this compound.
-
Strecker Synthesis: This route is often favored for its generally higher yields in the initial aminonitrile formation step. The hydrolysis of the nitrile can sometimes be harsh, but overall, it is a well-established and reliable method.
-
Bucherer-Bergs Synthesis: This method provides a direct route to a stable hydantoin intermediate. The subsequent hydrolysis of the hydantoin can require strong basic conditions and prolonged heating. The overall yield for the formation of the amino acid might be slightly lower compared to the Strecker route.
The final N-acetylation step is common to both routes and typically proceeds with high efficiency.
Conclusion
The choice between the Strecker and Bucherer-Bergs synthesis will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The Strecker synthesis may offer a slight advantage in terms of overall yield for the amino acid intermediate. However, the Bucherer-Bergs reaction provides a stable, crystalline intermediate that can be easier to handle and purify. Both routes ultimately provide access to the target molecule, this compound, a compound with potential for further investigation in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Benchmarking (Acetylamino)(2-thienyl)acetic acid Against Known Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory potential of (Acetylamino)(2-thienyl)acetic acid against the enzyme Acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. Due to the absence of direct experimental data for this compound in the public domain, this guide utilizes data from a structurally related thiophene derivative as a proxy for comparison against established AChE inhibitors. The data is presented to offer a foundational perspective for researchers interested in the potential of novel thiophene-based compounds in neurodegenerative disease research.
Performance Comparison of Acetylcholinesterase Inhibitors
The inhibitory activity of various compounds against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for several well-established AChE inhibitors and a representative thiophene derivative.
| Compound | Type | IC50 Value (AChE) |
| This compound | Hypothetical Test Compound | Data Not Available |
| Thiophene Derivative (23e)¹ | Proxy Thiophene Compound | 0.42 µM[1] |
| Donepezil | Known Inhibitor | 6.7 nM[2] - 222.23 µM[3] (Species and assay dependent) |
| Galantamine | Known Inhibitor | 410 nM[4] - 556.01 µM[3] |
| Rivastigmine | Known Inhibitor | 4.3 - 4760 nM[5] (Species and assay dependent) |
| Tacrine | Known Inhibitor | 31 nM[6][7] - 109 nM[8] |
¹Note: Compound 23e, a thiophene chalcone-coumarin hybrid, is used as a proxy due to the lack of available data for this compound. Its more complex structure may contribute to its observed potency.
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the method of its measurement, the following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for a typical acetylcholinesterase inhibition assay.
Caption: Cholinergic signaling pathway and the role of Acetylcholinesterase (AChE).
Caption: Experimental workflow for the Ellman's method for AChE inhibition assay.
Experimental Protocols
The following is a detailed protocol for the in-vitro determination of acetylcholinesterase inhibition using the widely accepted Ellman's method.
Objective: To determine the in-vitro acetylcholinesterase (AChE) inhibitory activity of a test compound.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound)
-
Known inhibitor as a positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATChI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO), and then further dilute with phosphate buffer to the desired final concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution (or vehicle for control)
-
20 µL of AChE solution
-
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add 10 µL of DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of ATChI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the dose-response curve.
-
This guide provides a framework for benchmarking the potential acetylcholinesterase inhibitory activity of this compound. While direct experimental data for this specific compound is currently unavailable, the provided comparison with established inhibitors and a structurally related thiophene derivative offers a valuable starting point for further investigation. The detailed experimental protocol and illustrative diagrams of the underlying biological pathway and assay workflow are intended to support researchers in the design and execution of their own studies in the pursuit of novel therapeutics for neurodegenerative diseases.
References
- 1. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [mdpi.com]
- 3. Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.utm.my [eprints.utm.my]
- 7. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity Profile of (Acetylamino)(2-thienyl)acetic acid: An In Vivo Perspective and Comparison with Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo bioactivity of (Acetylamino)(2-thienyl)acetic acid, drawing upon experimental data from structurally related thiophene and acetylamino-containing compounds. Due to a lack of direct in vivo studies on this compound, this document serves as a predictive comparison to guide future research and hypothesis testing. The data presented herein is collated from various preclinical studies on analogous compounds and is intended to provide a foundational understanding of its likely pharmacological profile.
Postulated Bioactivity and Mechanism of Action
Based on the structure of this compound, which features a thiophene ring and an acetylamino group, it is hypothesized to possess both anti-inflammatory and analgesic properties. The thiophene acetic acid moiety is present in several compounds investigated for their anti-inflammatory effects, while the acetylamino group is a common feature in various analgesics.
A plausible mechanism of action for the anti-inflammatory effects of this compound involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and microsomal prostaglandin E synthase-1 (mPGES-1). Inhibition of these enzymes would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain. The analgesic effects are likely mediated through the suppression of peripheral and central pain pathways.
Comparative In Vivo Data of Structurally Related Compounds
The following tables summarize the in vivo analgesic and anti-inflammatory activities of various thiophene and acetamide derivatives, which can serve as a benchmark for predicting the potential efficacy of this compound.
Table 1: Comparative Analgesic Activity of Thiophene and Acetamide Derivatives in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Writhing | Reference Compound | % Inhibition (Reference) |
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | 100 | - | 78% | Diclofenac Sodium | 76% (at 10 mg/kg)[1] |
| 6-nitro-N-(benzo[d]thiazol-2-yl)acetamide (S30) | 100 | - | 70% | Diclofenac Sodium | 76% (at 10 mg/kg)[1] |
| Ethyl Acetate Extract of Belamcanda chinensis | 200 | Oral | 52.42% | Indomethacin | 55.24% (at 10 mg/kg)[2] |
| Compound Muniziqi Granule (MNZQ) | 7.2 g/kg | Oral | 49.41% | Aspirin (ASA) | 51.20% (at 100 mg/kg)[3] |
Table 2: Comparative Anti-inflammatory Activity of Related Compounds in the Carrageenan-Induced Paw Edema Model in Mice
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Ethyl Acetate Extract of Belamcanda chinensis | 200 | 4 | Not specified | Indomethacin | Not specified[2] |
| 80% Methanol Extract of Acacia seyal | 400 | 4 | Significant inhibition (p < 0.001) | - | -[4] |
| Compound Muniziqi Granule (MNZQ) | 7.2 g/kg | 5 | 39.11% | Aspirin (ASA) | 33.33% (at 100 mg/kg) |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the design of future studies on this compound.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This model is widely used to assess peripheral analgesic activity.[5]
-
Animals: Male or female mice weighing between 20-25g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound, vehicle (control), or a standard analgesic (e.g., Diclofenac Sodium, Indomethacin) is administered intraperitoneally or orally.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg body weight) to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[2][5]
-
Observation: Immediately after the acetic acid injection, the number of writhes is counted for a set period, typically 15-30 minutes.[3]
-
Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups relative to the control group using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This is a standard and reliable model for evaluating acute inflammation.[2]
-
Animals: Male or female rats or mice are used.
-
Acclimatization: Animals are housed in a controlled environment for at least a week prior to the experiment.
-
Grouping: Animals are randomly assigned to control, standard, and test groups.
-
Drug Administration: The test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[2]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to that of the control group.
Visualizing Pathways and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
References
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. dovepress.com [dovepress.com]
- 3. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Vivo Models for Management of Pain [scirp.org]
A Comparative Guide to Precursors in Cephalosporin Synthesis: The Case for (Acetylamino)(2-thienyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The landscape of semi-synthetic antibiotics is in constant evolution, driven by the dual needs for enhanced efficacy against resistant bacterial strains and more efficient, environmentally benign manufacturing processes. The choice of precursor for the C-7 side chain of cephalosporin antibiotics is a critical determinant of the final product's biological activity and the overall efficiency of the synthesis. This guide provides a comparative analysis of (Acetylamino)(2-thienyl)acetic acid and its analogues as precursors in the synthesis of key cephalosporin antibiotics, with a focus on providing actionable data and detailed experimental context.
Introduction to Cephalosporin C-7 Side-Chain Precursors
The bioactivity of cephalosporins is significantly influenced by the nature of the acylamino side chain at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus.[1] Thiophene-based side chains, in particular, are a hallmark of first-generation cephalosporins like Cephalothin, known for their potent activity against Gram-positive bacteria.[2] The precursor molecule that delivers this side chain plays a pivotal role in the synthesis, impacting reaction yields, purity of the final antibiotic, and the choice between chemical and enzymatic synthesis routes.
This guide focuses on derivatives of 2-thienylacetic acid, including the titular this compound, and compares their utility against other common precursors.
Comparative Analysis of Precursors
While direct, head-to-head comparative studies on the industrial scale are often proprietary, analysis of available research and patent literature allows for a data-driven comparison of key performance indicators for different precursors in the synthesis of Cephalothin.
Table 1: Comparison of Precursors in Cephalothin Synthesis
| Precursor | Synthesis Route | Key Advantages | Reported Yield | Purity | Ref. |
| 2-Thiopheneacetic acid | Chemical | Readily available, established protocols. | ~96.9% | Not specified | [3] |
| 2-Thienylacetamide (2-TAA) | Enzymatic | High solubility in aqueous media, avoidance of hazardous reagents, no side product formation. | 72% | 91% | [4][5] |
| 2-Thienylacetohydroxamic acid (2-TAH) | Enzymatic | Higher solubility than 2-TAA. | Not specified | Formation of side products observed. | [4][5] |
| 2-Thienylacetyl chloride | Chemical | Highly reactive, suitable for acylation. | Not specified | Requires anhydrous conditions, potential for side reactions. | [6] |
| This compound | Enzymatic (inferred) | Potentially enhanced enzyme affinity and solubility due to the N-acetyl group. | Data not available | Data not available | - |
Inference on this compound: Direct experimental data for the use of this compound in cephalosporin synthesis is limited in the public domain. However, based on the observed advantages of using N-acyl derivatives like 2-thienylacetamide in enzymatic synthesis, it can be inferred that the N-acetyl group in this compound could offer similar benefits. The acetyl group may enhance the precursor's solubility in aqueous reaction media and could potentially improve its recognition and binding by the acylase enzyme, leading to a more efficient and specific acylation of the 7-ACA nucleus. Further experimental validation is required to confirm these potential advantages.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for both chemical and enzymatic synthesis of Cephalothin.
Protocol 1: Chemical Synthesis of Cephalothin using 2-Thiopheneacetic acid
This protocol is adapted from a patented chemical synthesis method.[3]
Materials:
-
2-Thiopheneacetic acid
-
7-Aminocephalosporanic acid (7-ACA)
-
Ethylene glycol dimethyl ether
-
Morpholine
-
Trifluoroacetic acid succinimidyl ester
-
10% Hydrochloric acid solution
-
Aqueous sodium bicarbonate solution
Procedure:
-
To a 2000 mL three-necked flask, add 71 g (0.5 mol) of 2-thiopheneacetic acid and 600 mL of ethylene glycol dimethyl ether.
-
Add 80 mL of morpholine and 212 g (1.0 mol) of trifluoroacetic acid succinimidyl ester.
-
Maintain the temperature between 10°C and 15°C for 4.5 hours to form the active ester.
-
Filter the reaction solution to obtain the active ester solution.
-
Slowly add the active ester solution dropwise to a pre-prepared solution of 136 g (0.5 mol) of 7-ACA in 1000 mL of ethylene glycol dimethyl ether.
-
Maintain the temperature between 15°C and 25°C for 1 hour to complete the condensation reaction.
-
Adjust the pH of the reaction solution to 1.5-2.0 with 10% hydrochloric acid solution and allow the layers to separate.
-
Collect the organic phase and rapidly add it to 1000 mL of aqueous sodium bicarbonate solution, adjusting the pH to 6.5-7.0.
-
Control the temperature at 20°C to 25°C and slowly add 10% hydrochloric acid to adjust the pH to 1.5, inducing crystallization.
-
Stir for 1 hour, filter the wet product, and dry at 40°C to obtain Cephalothin.
Protocol 2: Enzymatic Synthesis of Cephalothin using 2-Thienylacetamide (2-TAA)
This protocol is based on a study of enzymatic synthesis using Penicillin G acylase.[4][5]
Materials:
-
2-Thienylacetamide (2-TAA)
-
7-Aminocephalosporanic acid (7-ACA)
-
Penicillin G acylase (immobilized)
-
Phosphate buffer (pH 6.5)
Procedure:
-
Prepare a reaction mixture containing 0.4 M 2-TAA and 0.1 M 7-ACA in a phosphate buffer (pH 6.5).
-
Add immobilized Penicillin G acylase to the reaction mixture.
-
Maintain the reaction temperature between 10°C and 15°C.
-
Monitor the reaction progress over time.
-
Upon completion, separate the immobilized enzyme by filtration.
-
The resulting Cephalothin can be purified from the reaction mixture using a one-step purification method as described in the source literature.
Visualizing the Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the general workflow of semi-synthetic antibiotic production and the mechanism of action of cephalosporin antibiotics.
Caption: General workflow for the production of semi-synthetic cephalosporins.
Caption: Mechanism of action of cephalosporin antibiotics.[7][8][9]
Conclusion
The selection of a side-chain precursor is a multifaceted decision in the synthesis of semi-synthetic cephalosporins. While traditional chemical synthesis using precursors like 2-thiopheneacetic acid offers high yields, the trend is shifting towards more sustainable enzymatic processes. In this context, derivatives of 2-thienylacetic acid, such as 2-thienylacetamide, have demonstrated significant advantages in terms of solubility and reduced side product formation.
Although direct comparative data for this compound is not yet widely available, its structural similarity to other N-acylated precursors suggests potential benefits in enzymatic synthesis. Further research into the enzymatic acylation of 7-ACA using this compound is warranted to fully elucidate its advantages and optimize its application in the industrial production of vital cephalosporin antibiotics. This would provide a more complete picture and could lead to the development of even more efficient and environmentally friendly manufacturing processes for this important class of drugs.
References
- 1. jetir.org [jetir.org]
- 2. scispace.com [scispace.com]
- 3. Cephalothin synthesis - chemicalbook [chemicalbook.com]
- 4. Enzymatic synthesis of cephalothin by penicillin G acylase* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. US4196299A - Process for manufacturing thienyl-2 acetic acid - Google Patents [patents.google.com]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Cephalosporin - Wikipedia [en.wikipedia.org]
Reproducibility in Focus: A Comparative Guide to Experiments with (Acetylamino)(2-thienyl)acetic acid and Alternatives
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity. This guide provides a comparative analysis of experimental data and protocols related to (Acetylamino)(2-thienyl)acetic acid and its structural analogs. Due to a lack of publicly available data on the biological activity of this compound itself, this guide focuses on closely related thiophene derivatives and N-acetylated amino acids to provide a framework for understanding potential experimental outcomes and their reproducibility.
Executive Summary
This compound, a member of the N-acyl-alpha amino acid class, and its related thiophene-containing compounds are of interest for their potential biological activities. This guide synthesizes available data on the biological effects of structural analogs, offering insights into the types of assays where these compounds are active and the factors influencing experimental reproducibility. The presented data, derived from various studies on thiophene derivatives, highlights the importance of standardized protocols and detailed reporting for ensuring the reliability of findings in drug discovery and development.
Comparative Analysis of Biological Activity
Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Derivatives of 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of mPGES-1, an enzyme implicated in inflammation and cancer.
| Compound ID | Structure | Target | Assay Type | IC50 (µM) | Reference |
| 2a | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | mPGES-1 | Cell-free | >10 | [1] |
| 2b | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | mPGES-1 | Cell-free | >10 | [1] |
| 2c | 2-(4-(1,1'-biphenyl)-4-ylthiophen-2-yl)acetic acid | mPGES-1 | Cell-free | 1.8 | [1] |
| 2d | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid | mPGES-1 | Cell-free | >10 | [1] |
Fungicidal Activity Against Cucumber Downy Mildew
N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent fungicidal activity.
| Compound ID | Structure | Target Organism | Assay Type | EC50 (mg/L) | Reference |
| 4a | 5,6-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)nicotinamide | Pseudoperonospora cubensis | In vivo (Greenhouse) | 4.69 | [2] |
| 4f | 5,6-dichloro-N-(3-cyano-5-ethyl-4-methylthiophen-2-yl)nicotinamide | Pseudoperonospora cubensis | In vivo (Greenhouse) | 1.96 | [2] |
| Diflumetorim | Commercial Fungicide | Pseudoperonospora cubensis | In vivo (Greenhouse) | 21.44 | [2] |
| Flumorph | Commercial Fungicide | Pseudoperonospora cubensis | In vivo (Greenhouse) | 7.55 | [2] |
Experimental Protocols for Key Assays
The reproducibility of experimental outcomes is intrinsically linked to the meticulous execution of protocols. Below are detailed methodologies for common assays used to evaluate compounds like this compound and its analogs.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Objective: To quantify the concentration of an inhibitor that reduces the enzyme's activity by 50%.
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Test compound (e.g., this compound analog)
-
Assay buffer
-
Detection reagent (e.g., colorimetric, fluorescent, or radioactive)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme to a predetermined optimal concentration in the assay buffer. The enzyme concentration should be kept constant across all experiments to ensure reproducibility.[3]
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer. It is crucial to maintain a consistent concentration of any solvent (e.g., DMSO) across all wells to avoid solvent-induced effects.[3]
-
Assay Reaction:
-
Add the assay buffer to the wells of a microplate.
-
Add the test compound dilutions to the respective wells.
-
Add the enzyme to all wells except the negative control.
-
Pre-incubate the enzyme and inhibitor for a specific duration to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Detection: After a defined incubation period, stop the reaction and measure the product formation using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Workflow for a Standard In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not yet elucidated, its structural class, N-acyl amino acids, are known to be involved in various biological processes. These molecules can be regulated by enzymes such as Fatty Acid Amide Hydrolase (FAAH).
Simplified Representation of N-Acyl Amino Acid Metabolism
References
Safety Operating Guide
Navigating the Disposal of (Acetylamino)(2-thienyl)acetic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (Acetylamino)(2-thienyl)acetic acid, ensuring compliance with general laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds like 2-(Acetylamino)-2-phenylacetic acid and 3-Thienylacetic acid, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA approved respirator.[3][4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] An eyewash station and safety shower should be readily accessible.[3][5]
Spill Response Protocol
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Small Spills (<1 Liter): If you are trained to handle chemical spills, you may clean it up.[5] Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[4] The contaminated absorbent material should then be collected into a suitable, labeled container for hazardous waste disposal.[6][7]
-
Large Spills (>1 Liter): Evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or the appropriate emergency response team.[5]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1][8]
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for the waste.[9][10] Plastic containers are often preferred.[9]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[9][10]
-
Keep the container securely closed except when adding waste.[9][10]
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]
-
Do not mix this waste with incompatible materials. Incompatible materials for similar compounds include strong oxidizing agents, strong bases, and strong reducing agents.[1][4]
-
Store acids and bases separately.[10]
-
-
Arrange for Pickup and Disposal:
Quantitative Data Summary
For acetic acid, a related parent compound, specific disposal guidelines are often concentration-dependent. While this compound is a solid, this information provides context for the disposal of acidic waste streams.
| Concentration of Acetic Acid Waste | Recommended Disposal Method |
| < 10% (and non-hazardous) | Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH between 5.5 and 10.5, then flush down the drain with copious amounts of water, if local regulations permit.[6][8] |
| > 10% or contaminated | Collect in a labeled hazardous waste container for professional disposal.[6] |
Note: This table is for illustrative purposes regarding acetic acid. For this compound, direct disposal via a licensed hazardous waste contractor is the recommended and safest approach.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. uwm.edu [uwm.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. laballey.com [laballey.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (Acetylamino)(2-thienyl)acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of (Acetylamino)(2-thienyl)acetic acid. The following procedures are based on the hazardous properties of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2][3][4] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[1][3][5] A fully buttoned lab coat or chemical-resistant apron and boots should be worn.[2] | Prevents skin contact, which may cause irritation.[1][5][6] Contaminated gloves should be disposed of properly.[3][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols are generated, or if irritation is experienced.[2][4] | Protects against inhalation of dust or vapors that may cause respiratory tract irritation.[1][5][6] |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the stability of the compound and the safety of the laboratory environment.
-
Handling: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.[1] Smoking, eating, and drinking are strictly prohibited in areas where the chemical is handled.[7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.[1][5] Disposal must be carried out by a licensed waste disposal company.
-
Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment that have come into contact with the chemical should be considered contaminated. These materials must be collected in a sealed bag or container and disposed of as hazardous waste.[5]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[4] The collected material should then be placed in a sealed container for hazardous waste disposal.[1][5] Ensure the cleanup area is well-ventilated.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
